ml375
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAKXRLQAPKEE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML375 as a selective M5 negative allosteric modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ML375, also known as VU0483253, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] As the first highly selective NAM for the M5 receptor subtype, this compound represents a critical pharmacological tool for elucidating the physiological roles of the M5 receptor and serves as a lead compound for the development of novel therapeutics.[1] The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the CNS, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization suggests a significant role for M5 in modulating dopamine release and, consequently, in reward, addiction, and motor control pathways. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and the key experimental methodologies used for its characterization.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The compound exhibits high potency and selectivity for the human M5 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| M5 | Calcium Mobilization | IC50 | 300 nM | Human | [1] |
| M5 | Calcium Mobilization | IC50 | 790 nM | Rat | [1] |
| M1 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
| M2 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
| M3 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
| M4 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Clearance (CLp) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| Rat (Sprague-Dawley) | IV | 2.5 mL/min/kg | 80 hr | 80% | |
| Monkey (Cynomolgus) | IV | 3.0 mL/min/kg | 10 hr | N/A |
Mechanism of Action: Allosteric Modulation
This compound functions as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This binding event reduces the affinity and/or efficacy of ACh, thereby decreasing the receptor's response to agonist stimulation.
Evidence for the allosteric mechanism of this compound is derived from radioligand binding studies. In competition binding assays using the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS), this compound did not displace the radioligand, indicating it does not bind to the orthosteric site.[1] Furthermore, in kinetic dissociation experiments, this compound was shown to slow the dissociation rate of [3H]-NMS from the M5 receptor, a hallmark of allosteric interaction.
Experimental Protocols
The characterization of this compound involved several key experimental assays. Detailed methodologies for these assays are provided below.
Calcium Mobilization Assay
This functional assay is used to determine the potency of this compound in inhibiting the M5 receptor-mediated increase in intracellular calcium concentration.
1. Cell Culture and Plating:
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Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
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Cells are seeded into 384-well black-walled, clear-bottom assay plates and grown to near confluence.
2. Dye Loading:
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The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
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The dye solution is removed, and the cells are washed with assay buffer.
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Various concentrations of this compound (or vehicle control) are added to the wells and pre-incubated for a specified time.
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The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
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A sub-maximal concentration (EC80) of acetylcholine is added to the wells to stimulate the M5 receptor.
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Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
4. Data Analysis:
-
The fluorescence signal is normalized to the baseline before agonist addition.
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The inhibitory effect of this compound is calculated as a percentage of the response to acetylcholine in the absence of the modulator.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay ([3H]-NMS Competition)
This assay is used to determine if this compound binds to the orthosteric site of the M5 receptor.
1. Membrane Preparation:
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CHO-K1 cells expressing the human M5 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS).
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Increasing concentrations of unlabeled this compound or a known orthosteric antagonist (e.g., atropine, as a positive control) are added to the wells.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric antagonist.
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The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 values are determined from the competition curves.
Inositol Phosphate Accumulation Assay
This assay measures the functional activity of M5 receptors by quantifying the production of inositol monophosphate (IP1), a downstream product of Gq signaling.
1. Cell Labeling and Plating:
-
CHO-K1 cells expressing the human M5 receptor are incubated overnight in an inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
The labeled cells are then seeded into multi-well plates.
2. Compound Treatment:
-
The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP1 to accumulate).
-
Various concentrations of this compound are added to the wells, followed by stimulation with acetylcholine.
3. Inositol Phosphate Extraction and Quantification:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.
-
The amount of [3H]-IP1 is quantified by scintillation counting.
4. Data Analysis:
-
The data are normalized to the response induced by acetylcholine alone.
-
The inhibitory concentration-response curves for this compound are plotted, and IC50 values are calculated.
Visualizations
Signaling Pathway
The M5 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by an agonist like acetylcholine, it initiates a well-defined signaling cascade.
Caption: M5 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The characterization of a novel compound like this compound as a selective NAM follows a logical progression of experiments.
Caption: General experimental workflow for characterizing a selective NAM.
Logical Relationship of this compound's Selectivity
The selectivity of this compound is a key feature that distinguishes it from other muscarinic receptor modulators.
Caption: Selectivity profile of this compound for muscarinic receptor subtypes.
Conclusion
This compound is a pioneering pharmacological tool that has enabled significant advancements in the study of M5 muscarinic receptor function. Its high potency, selectivity, and favorable pharmacokinetic properties make it an invaluable asset for both basic research and preclinical drug development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for scientists working to understand the role of the M5 receptor in health and disease and for those seeking to develop novel therapeutics targeting this important receptor.
References
The Discovery and Chemical Profile of ML375: A Potent and Selective M5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML375, also known as VU0483253, has emerged as a critical tool compound in the study of the M5 muscarinic acetylcholine receptor.[1][2] Its discovery through a functional high-throughput screen marked a significant advancement in the development of selective ligands for this receptor subtype.[2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological characterization of this compound, a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 receptor.[2][3] Detailed experimental protocols for its synthesis and key in vitro assays are provided, alongside a summary of its quantitative pharmacological and pharmacokinetic data.
Discovery and Chemical Structure
This compound was identified from a high-throughput screening campaign aimed at discovering selective modulators of the M5 muscarinic acetylcholine receptor.[2] The initial hit, a 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold, was optimized through a multi-dimensional, iterative parallel synthesis effort, leading to the identification of this compound.[2]
The chemical name of this compound is (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.[2] Its chemical structure is presented below:
Chemical Structure of this compound
References
- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of ML375 in the Modulation of Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML375 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). Emerging evidence indicates a significant role for this compound in the modulation of dopamine (DA) release, primarily through its action on M5 receptors located on dopaminergic neurons. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The data presented herein underscore the potential of this compound as a valuable pharmacological tool for investigating the role of the M5 receptor in dopamine-related neurophysiology and as a potential therapeutic agent for disorders characterized by dysregulated dopamine signaling.
Introduction
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Notably, M5 receptors are almost exclusively found on dopamine neurons originating in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc)[1]. This specific localization positions the M5 receptor as a critical regulator of dopamine signaling, a neurotransmitter system deeply implicated in reward, motivation, motor control, and the pathophysiology of various neuropsychiatric disorders, including addiction and schizophrenia.
This compound has been identified as a highly selective negative allosteric modulator of the M5 receptor[2]. As a NAM, this compound does not directly compete with the endogenous agonist, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, thereby reducing the affinity and/or efficacy of ACh. This mode of action allows for a more nuanced modulation of receptor activity compared to traditional antagonists.
Recent studies have demonstrated that this compound can significantly decrease electrically evoked dopamine release in the striatum[1]. This finding has generated considerable interest in this compound as a tool to dissect the intricate cholinergic-dopaminergic interactions and as a potential lead compound for the development of novel therapeutics. This guide will synthesize the current understanding of this compound's role in dopamine release modulation, focusing on its mechanism, quantitative effects, and the experimental methodologies used to elucidate its function.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound and its effects on dopamine release.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| M5 IC50 | Human | 300 nM | [2] |
| M5 IC50 | Rat | 790 nM | [2] |
| M1-M4 IC50 | Human | > 30 µM | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding or functional response.
Table 2: Effect of this compound on Electrically Evoked Dopamine Release
| Experiment Type | Brain Region | This compound Concentration | Effect on Dopamine Release | Reference |
| Fast-Scan Cyclic Voltammetry (FSCV) | Striatum | Not specified | Significantly decreased | [1] |
Note: While the qualitative effect of this compound on dopamine release has been established, specific concentration-response data detailing the percentage of inhibition at various concentrations and the IC50 for dopamine release modulation are not yet available in the public domain.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's effect on dopamine release.
Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Evoked Dopamine Release
Fast-scan cyclic voltammetry is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.
Objective: To measure the effect of this compound on electrically stimulated dopamine release in ex vivo brain slices.
Methodology:
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Brain Slice Preparation:
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Rodents (e.g., mice or rats) are anesthetized and decapitated.
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The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
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Coronal slices (approximately 300-400 µm thick) containing the striatum are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
FSCV Recording:
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A single brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2 mL/min).
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A carbon-fiber microelectrode is positioned in the dorsal or ventral striatum.
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A bipolar stimulating electrode is placed approximately 100-200 µm from the recording electrode.
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A triangular voltage waveform (e.g., -0.4 V to +1.2 V and back to -0.4 V at 400 V/ms) is applied to the carbon-fiber electrode at a frequency of 10 Hz.
-
Dopamine release is evoked by a single electrical pulse (e.g., 0.2 ms duration, 300 µA) delivered through the stimulating electrode.
-
-
Pharmacological Manipulation:
-
A stable baseline of evoked dopamine release is established by delivering electrical stimuli every 2-5 minutes.
-
This compound is then bath-applied to the slice at the desired concentration(s).
-
The effect of this compound on the amplitude and kinetics of the evoked dopamine signal is recorded over time until a steady-state effect is observed.
-
-
Data Analysis:
-
The recorded current is converted to dopamine concentration based on post-experiment calibration of the electrode with known concentrations of dopamine.
-
The peak height of the evoked dopamine signal is measured to quantify the amount of dopamine released.
-
The decay kinetics of the signal can be analyzed to assess changes in dopamine uptake.
-
The effect of this compound is typically expressed as a percentage of the baseline response.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to sample the extracellular fluid of the brain in awake, freely moving animals to measure neurotransmitter levels.
Objective: To assess the effect of systemic administration of this compound on extracellular dopamine levels in the striatum.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum.
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The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
A baseline of extracellular dopamine concentration is established by collecting several samples before drug administration.
-
-
Drug Administration and Sample Collection:
-
This compound is administered systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Dialysate samples continue to be collected for several hours following drug administration to monitor changes in extracellular dopamine levels.
-
-
Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in dopamine levels are expressed as a percentage of the baseline concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: M5 Receptor Signaling Pathway in a Presynaptic Dopamine Terminal.
Caption: Experimental Workflow for FSCV Measurement of Dopamine Release.
Discussion and Future Directions
The available evidence strongly suggests that this compound modulates dopamine release through its action as a negative allosteric modulator of presynaptic M5 receptors on dopamine terminals. The finding that this compound decreases electrically evoked dopamine release indicates that, in the experimental conditions employed, endogenous acetylcholine likely acts on M5 receptors to facilitate dopamine release. By negatively modulating the M5 receptor, this compound attenuates this facilitation, resulting in a net decrease in dopamine release.
However, a complete understanding of the role of this compound in dopamine modulation requires further investigation. A critical next step is to establish a comprehensive concentration-response profile for this compound's effect on dopamine release. This will not only provide a more precise quantification of its potency but also help in designing future in vivo studies.
Furthermore, the downstream signaling cascade initiated by M5 receptor activation on the presynaptic terminal that ultimately leads to the modulation of dopamine exocytosis is not fully elucidated. Future research should aim to identify the specific intracellular signaling molecules and their interactions with the vesicular release machinery.
References
Preclinical Profile of ML375: A Novel M5 Receptor Antagonist for Alcohol Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), in animal models of alcohol addiction. The data presented herein is collated from peer-reviewed research, offering a detailed examination of this compound's mechanism of action, its effects on alcohol-seeking behaviors, and the experimental protocols utilized in these pivotal studies.
Core Findings at a Glance
Preclinical evidence strongly suggests that this compound selectively reduces alcohol consumption and relapse-like behavior without affecting the consumption of other rewards, such as sucrose, or inducing sedative effects at therapeutic doses.[1] The primary mechanism of action is the modulation of the M5 mAChR, which is strategically located on dopamine neurons within the brain's reward circuitry.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound in rat models of alcohol addiction. These studies demonstrate the compound's potency in reducing alcohol self-administration and cue-induced reinstatement of alcohol-seeking.
Table 1: Effect of Systemic this compound on Ethanol Self-Administration
| Treatment Group | Dose (mg/kg, p.o.) | Active Lever Presses (Ethanol) | Inactive Lever Presses (Water) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Mean responses reported | No significant difference | - |
| This compound | 30 | Significantly reduced | No significant difference | p = 0.0015 |
Data adapted from a study in ethanol-preferring (iP) rats. Statistical analysis was performed using a two-way ANOVA, revealing a significant treatment x lever interaction (F(1, 13) = 10.1, P = 0.0072).[1]
Table 2: Effect of Systemic this compound on Cue-Induced Reinstatement of Ethanol Seeking
| Treatment Group | Dose (mg/kg, p.o.) | Active Lever Presses (Reinstatement) | Inactive Lever Presses | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Robust reinstatement observed | No significant difference | - |
| This compound | 30 | Significantly attenuated | No significant difference | p < 0.01 |
Following extinction of ethanol self-administration, the presentation of ethanol-associated cues reinstated seeking behavior in vehicle-treated rats. This compound significantly reduced this effect. A two-way ANOVA showed a significant treatment x lever interaction (F(2, 20) = 10.5, P = 0.0008).[1]
Table 3: Effect of Intra-Dorsolateral Striatum Microinjection of this compound on Ethanol Self-Administration
| Treatment Group | Dose (pmol/hemisphere) | Active Lever Presses (Ethanol) | Inactive Lever Presses (Water) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Mean responses reported | No significant difference | - |
| This compound | 105 | Significantly reduced | No significant difference | p = 0.011 |
Direct microinjection of this compound into the dorsolateral (DL) striatum, a key brain region in habit formation, reduced ethanol self-administration. A two-way ANOVA indicated a significant treatment x lever interaction (F(1, 11) = 7.03, P = 0.023).[1]
Signaling Pathways and Mechanism of Action
This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The M5 receptor is a Gq-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, acetylcholine (ACh), the M5 receptor activates a downstream signaling cascade. This compound, by binding to an allosteric site distinct from the ACh binding site, reduces the efficacy of ACh, thereby dampening this signaling cascade.
Experimental Protocols
The preclinical evaluation of this compound involved several established rodent behavioral paradigms. The following are detailed summaries of the key experimental methodologies.
Ethanol Self-Administration
This protocol is designed to model voluntary alcohol consumption in rats.
References
Technical Guide: Characterization of the ML375 Binding Site on the M5 Muscarinic Acetylcholine Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the experimental characterization of the binding site for ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). The M5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and is a promising therapeutic target for conditions such as drug addiction.[1][2][3][4] Understanding the unique binding site of this compound is crucial for the structure-based design of next-generation M5-selective modulators.
Executive Summary: A Novel Allosteric Pocket
This compound is a highly selective NAM for the M5 receptor, demonstrating sub-micromolar potency.[5] Extensive research has revealed that this compound does not interact with the orthosteric binding site for the endogenous ligand, acetylcholine. Furthermore, it does not bind to the well-characterized "common" allosteric site located in the extracellular vestibule of muscarinic receptors, nor a second proposed site recognized by the modulator amiodarone.[1][3][4]
Through a combination of molecular docking, the creation of M5-M2 receptor chimeras, and targeted site-directed mutagenesis, a putative binding site for this compound has been identified.[1][2][3] This novel, third allosteric site is located within the transmembrane (TM) domain, specifically at the interface of TMs 2, 3, and 4.[1][2][4] This discovery highlights a unique pocket that can be exploited for developing highly selective allosteric modulators for the M5 receptor.[2]
Quantitative Data: Potency and Selectivity of this compound
The following table summarizes the key quantitative parameters defining the activity of this compound.
| Parameter | Species | Receptor Subtype | Value | Reference(s) |
| IC₅₀ | Human | M5 | 300 nM | [5][6] |
| IC₅₀ | Rat | M5 | 790 nM | [5][6] |
| IC₅₀ | Human | M1, M2, M3, M4 | >30 µM | [5] |
| IC₅₀ | Rat | M1, M2, M3, M4 | Inactive | [5][6] |
| Mechanism | - | M5 | Negative Allosteric Modulator (NAM) | [5] |
Experimental Protocols & Methodologies
The characterization of the this compound binding site involved a multi-faceted approach combining computational and classical pharmacological techniques.
Radioligand Binding Assays
These assays were fundamental in determining that this compound acts allosterically.
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Objective: To assess whether this compound competes directly with the orthosteric ligand for its binding site.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from cell lines (e.g., HEK293) stably expressing the human M5 mAChR.
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Assay Conditions: The membranes were incubated with a saturating concentration of the non-selective muscarinic antagonist radioligand, [³H]-N-methylscopolamine ([³H]-NMS).
-
Competition Assay: A competition experiment was performed where increasing concentrations of this compound were added. For comparison, a known orthosteric antagonist (e.g., atropine) was run in parallel.
-
Dissociation Kinetics: To further confirm the allosteric mechanism, the dissociation rate of [³H]-NMS was measured in the presence and absence of this compound. Allosteric modulators typically alter the dissociation kinetics of the orthosteric ligand.[5][7]
-
Detection: Bound and free radioligand were separated via rapid vacuum filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Key Finding: this compound did not compete with [³H]-NMS for binding to the M5 receptor, indicating an allosteric mechanism of action.[5]
Functional Assays
Functional assays measure the cellular response to receptor activation and were used to quantify the negative modulatory effect of this compound.
-
Objective: To measure the effect of this compound on the agonist-mediated activation of the M5 receptor.
-
Methodology (Inositol Phosphate Accumulation):
-
Cell Culture: HEK293 cells expressing the human M5 mAChR were cultured and seeded in multi-well plates.
-
Agonist Stimulation: Cells were stimulated with a range of concentrations of an agonist (e.g., acetylcholine) in the presence of a fixed concentration of this compound or vehicle.
-
Mechanism: The M5 receptor couples to the Gq protein, which activates phospholipase C, leading to the production of inositol phosphates (IPs).[8][9]
-
Measurement: The accumulation of IPs was measured, often using commercially available kits (e.g., IP-One assay).
-
Analysis: The data were plotted as concentration-response curves to determine the agonist's potency (EC₅₀) and efficacy (Emax).
-
-
Key Finding: this compound caused a rightward shift in the agonist concentration-response curve, decreasing the potency of acetylcholine, which is characteristic of a negative allosteric modulator.[10]
Molecular Docking and Mutagenesis
This combination of computational and biochemical techniques was critical for pinpointing the novel binding site.
-
Objective: To predict potential allosteric binding sites and validate them experimentally.
-
Methodology:
-
Molecular Docking: Computational docking studies were performed using a homology model of the M5 mAChR to predict potential binding pockets for this compound within the transmembrane domain.[1][2]
-
Chimeric Receptor Generation: Chimeric receptors were constructed by swapping TM domains between the M5 receptor (high affinity for this compound) and the M2 receptor (no affinity for this compound). For example, a chimera might contain TMs 1-5 from M2 and TMs 6-7 from M5.
-
Functional Analysis of Chimeras: The chimeras were expressed in cells, and the functional effect of this compound was evaluated. Loss of this compound activity in a specific chimera implicated the swapped domains as being critical for binding.[2]
-
Site-Directed Mutagenesis: Based on the chimera and docking results, specific amino acid residues within the implicated TMs (TMs 2-4) that differ between M5 and M2 were mutated in the M5 receptor to their M2 counterparts.
-
Validation: The mutated receptors were then tested in functional assays. A significant reduction or complete loss of this compound's modulatory activity confirmed the importance of those specific residues for its binding.
-
-
Key Finding: Analysis of chimeric receptors indicated that TMs 2-5 were crucial. Subsequent site-directed mutagenesis within this region identified a putative binding site for this compound at the interface of TMs 2-4.[2]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental logic and the molecular pathway involved.
Caption: Experimental workflow for this compound binding site identification.
Caption: M5 receptor signaling pathway and inhibition by this compound.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor [figshare.com]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. innoprot.com [innoprot.com]
- 9. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 10. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
ML375: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). This localization implicates the M5 receptor in the modulation of dopamine signaling and suggests its potential as a therapeutic target for disorders involving dysfunctional dopaminergic pathways, such as addiction. This compound offers a valuable pharmacological tool for elucidating the physiological roles of the M5 receptor and exploring its therapeutic potential.
Mechanism of Action
This compound functions as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ACh, thereby attenuating the downstream signaling cascade. The M5 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM, this compound dampens this signaling cascade in the presence of an agonist.
Signaling Pathway of M5 Receptor with this compound Modulation
Caption: M5 receptor signaling and the inhibitory effect of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Species | Value | Reference |
| IC50 (M5 Receptor) | Human | 300 nM | [1][2] |
| Rat | 790 nM | [1][2] | |
| Selectivity (IC50) | Human M1-M4 Receptors | > 30 µM | [1][2] |
| Rat M1-M4 Receptors | > 30 µM | [1][2] | |
| Pharmacokinetics | |||
| In vivo Clearance (CLp) | Rat (1 mg/kg, IV) | 2.5 mL/min/kg | |
| In vivo Half-life (t1/2) | Rat (1 mg/kg, IV) | 80 hours | |
| Oral Bioavailability (%F) | Rat | 80% | |
| Brain:Plasma Ratio | Rat | 1.8 | |
| Plasma Protein Binding (fu) | Rat | 0.029 | |
| Human | 0.013 | ||
| Brain Tissue Binding (fu) | Rat | 0.003 |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization and application of this compound are provided below.
In Vitro M5 Receptor Functional Assay (Calcium Flux)
This protocol describes a method to assess the negative allosteric modulator activity of this compound on the M5 receptor by measuring changes in intracellular calcium.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh) as the agonist.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the M5-expressing CHO cells into microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of ACh.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the different concentrations of this compound to the wells and incubate for a predetermined period. c. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. d. Inject a concentration of ACh that elicits a submaximal response (e.g., EC80) into the wells. e. Continue to record the fluorescence intensity for a set period to capture the calcium mobilization.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the ACh-induced calcium response. Calculate the IC50 value of this compound from the concentration-response curve.
In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a procedure to determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulation for intravenous (IV) and oral (PO) administration.
-
Vehicle for formulation (e.g., 10% Tween 80 in sterile water).
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the study.
-
Dosing:
-
IV Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue.
-
Sample Analysis: Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance (CLp), half-life (t1/2), volume of distribution (Vd), and oral bioavailability (%F) from the plasma concentration-time profiles. Calculate the brain-to-plasma concentration ratio.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a first-in-class, highly selective M5 negative allosteric modulator with excellent CNS penetration, making it an indispensable tool for neuroscience research.[1][2] Its ability to specifically inhibit M5 receptor function allows for the precise investigation of this receptor's role in modulating dopamine-dependent behaviors and its potential as a therapeutic target for substance use disorders and other neurological conditions. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound to advance our understanding of M5 receptor neurobiology.
References
An In-depth Technical Guide to the Central Nervous System Effects of ML375
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML375 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, effects on the CNS, and the experimental methodologies used to characterize this compound. Allosteric modulation of the M5 receptor presents a novel therapeutic avenue for various neurological and psychiatric disorders, particularly addiction. This compound has demonstrated significant efficacy in preclinical models of substance use disorders by attenuating the reinforcing effects of drugs of abuse. This guide consolidates the current understanding of this compound's pharmacology and its implications for future drug development.
Introduction
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[1] While M1, M2, M3, and M4 receptors are more broadly expressed and have been the subject of extensive research, the M5 receptor has historically been less characterized due to a lack of selective pharmacological tools.[1] The M5 receptor is expressed at low levels in the CNS, with notable localization in the ventral tegmental area (VTA) and substantia nigra pars compacta, specifically on dopaminergic neurons.[1] This localization implicates the M5 receptor in the modulation of dopamine-mediated processes, including reward and motivation.[1]
The development of this compound, a selective M5 negative allosteric modulator, has provided a critical tool to probe the function of the M5 receptor and validate it as a therapeutic target.[1] this compound exhibits sub-micromolar potency and high selectivity for the human M5 receptor over other mAChR subtypes.[1][2] Its ability to penetrate the blood-brain barrier allows for the investigation of its effects on CNS-driven behaviors.[1][2] Preclinical studies have shown that this compound can reduce the self-administration of cocaine and opioids, suggesting its potential as a treatment for addiction.[3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| M5 IC50 | Human | 300 nM | [1][2] |
| M5 IC50 | Rat | 790 nM | [1][2] |
| M1-M4 IC50 | Human | > 30 µM | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Rat | 80 hours | [4][5] |
| CNS Penetration | Rat | High | [1][2] |
Signaling Pathway of the M5 Muscarinic Receptor
The M5 muscarinic acetylcholine receptor is coupled to the Gq/11 family of G-proteins. Upon activation by acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq subunit from the βγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of neuronal excitability. This compound, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the efficacy of acetylcholine in activating this cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Inositol Phosphate Accumulation Assay
This functional assay is used to determine the potency of compounds that modulate Gq-coupled receptors.
Objective: To measure the this compound-mediated inhibition of acetylcholine-stimulated inositol phosphate (IP) accumulation in cells expressing the M5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
[³H]myo-inositol.
-
LiCl solution.
-
Acetylcholine.
-
This compound.
-
Dowex AG1-X8 resin.
-
Scintillation fluid.
Procedure:
-
Cell Culture and Labeling:
-
Plate M5-expressing CHO cells in 24-well plates and grow to near confluence.
-
Incubate the cells with [³H]myo-inositol in inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in assay buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with a sub-maximal concentration (e.g., EC80) of acetylcholine for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the assay by aspirating the medium and adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes to lyse the cells and extract the soluble IPs.
-
Neutralize the samples with KOH.
-
-
Isolation and Quantification:
-
Separate the total [³H]inositol phosphates from free [³H]inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Elute the [³H]IPs with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the acetylcholine response at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the M5 receptor.
Objective: To measure the affinity of this compound for the M5 receptor by its ability to displace a radiolabeled ligand.
Materials:
-
Membranes prepared from CHO cells expressing the human M5 receptor.
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
Non-specific binding control (e.g., atropine).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle in assay buffer.
-
For the determination of non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM atropine).
-
Total binding is determined in the absence of any competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo CNS Effects of this compound
The primary in vivo CNS effect of this compound investigated to date is its impact on drug-seeking and drug-taking behaviors in preclinical models of addiction.
Attenuation of Opioid and Stimulant Self-Administration
Studies have shown that systemic administration of this compound can dose-dependently reduce the self-administration of oxycodone and cocaine in rats.[3] This effect is observed on a progressive ratio schedule of reinforcement, indicating that this compound decreases the motivation to take the drug.[3] Importantly, this compound does not affect responding for non-drug rewards (e.g., sucrose pellets), suggesting that its effects are specific to drug reinforcement rather than causing a general suppression of behavior.[3]
Reduction of Cue-Induced Reinstatement
This compound has also been shown to attenuate cue-induced reinstatement of drug-seeking behavior.[3] This is a preclinical model of relapse, where drug-associated cues trigger a renewed effort to obtain the drug after a period of abstinence. The ability of this compound to reduce this behavior suggests it may be effective in preventing relapse in individuals with substance use disorders.
Lack of Effect on Opioid-Induced Antinociception
Crucially, this compound does not alter the antinociceptive (pain-relieving) effects of opioids like oxycodone.[3] This is a significant finding, as it suggests that M5 NAMs could potentially be used as adjuncts to opioid-based pain therapy to reduce their abuse liability without compromising their therapeutic efficacy.
Mechanism of Action in the CNS
The CNS effects of this compound are thought to be mediated by its modulation of the mesolimbic dopamine system. The M5 receptors are selectively expressed on dopaminergic neurons in the VTA.[1] Acetylcholine, acting on these M5 receptors, is thought to enhance the excitability of dopamine neurons, thereby promoting dopamine release in the nucleus accumbens, a key brain region involved in reward and reinforcement. By negatively modulating M5 receptors, this compound is hypothesized to dampen this cholinergic enhancement of dopamine release, thereby reducing the reinforcing effects of drugs of abuse that act on the dopamine system.
Conclusion
This compound is a first-in-class M5 selective negative allosteric modulator that has proven to be an invaluable tool for elucidating the role of the M5 receptor in the central nervous system. Its high selectivity and CNS penetrance have enabled preclinical studies demonstrating its potential as a novel therapeutic for substance use disorders. The data summarized in this guide highlight the robust pharmacological profile of this compound and provide a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers aiming to work with this and similar compounds. Future investigations will likely focus on further optimizing the pharmacokinetic properties of M5 NAMs for clinical development and exploring their therapeutic potential in other CNS disorders where dopamine dysregulation is implicated.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continued optimization of the M5 NAM this compound: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continued optimization of the M5 NAM this compound: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Allosteric Modulation of the M5 Receptor by ML375: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the allosteric modulation of the M5 muscarinic acetylcholine receptor by ML375, a potent and selective negative allosteric modulator (NAM). This document consolidates key quantitative data, details experimental protocols for the principal assays cited in the literature, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Core Concepts: M5 Receptor and Allosteric Modulation
The M5 muscarinic acetylcholine receptor (M5 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It is coupled to Gq protein, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium levels.[1][3][4] The M5 receptor is implicated in various physiological processes, including the modulation of dopamine release, making it a potential therapeutic target for conditions such as drug addiction.[2][5]
Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the orthosteric binding site where the endogenous ligand (acetylcholine) binds.[6] These modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to the orthosteric agonist. This compound is a selective NAM of the M5 receptor, meaning it decreases the receptor's response to acetylcholine.[5][7]
Quantitative Data Summary of this compound at the M5 Receptor
The following table summarizes the key quantitative data for this compound's activity at the human and rat M5 receptors, as determined by various in vitro assays. This data highlights the potency and selectivity of this compound.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 300 nM | Functional Assay | [3][7][8] |
| Rat | 790 nM | Functional Assay | [3][7][8] | |
| pIC50 | Human | 6.52 | Functional Assay | [8] |
| pA2 | Rat | 6.81 ± 0.05 | Inositol Phosphate Accumulation | [9] |
| pKB | Human | 6.81 ± 0.07 | Inositol Phosphate Accumulation | [1] |
| Rat | 6.45 ± 0.18 | [3H]NMS Binding Assay | [9] | |
| log α | Rat | -1.41 ± 0.15 | [3H]NMS Binding Assay | [9] |
| Selectivity | Human | >100-fold vs M1-M4 | Functional Assay | [8] |
| Rat | >38-fold vs M1-M4 | Functional Assay | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize the allosteric modulation of the M5 receptor by this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of M5 receptor activation via the Gq pathway. A decrease in acetylcholine-stimulated IP accumulation in the presence of this compound indicates negative allosteric modulation.
Materials:
-
CHO-K1 cells stably expressing the human or rat M5 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
myo-[3H]inositol.
-
Stimulation buffer (Assay buffer containing LiCl).
-
Acetylcholine (ACh).
-
This compound.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Labeling: Seed M5-expressing CHO-K1 cells in 24-well plates and grow to near confluency. Incubate the cells with myo-[3H]inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation with this compound: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of acetylcholine (typically an EC80 concentration) in stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and IP Isolation: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer. Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Elution and Quantification: Wash the columns with water to remove free inositol. Elute the inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid). Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound. A rightward shift in the acetylcholine dose-response curve and a decrease in the maximal response are indicative of negative allosteric modulation. Calculate the pA2 or pKB values to quantify the potency of this compound.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration ([Ca2+]i) following M5 receptor activation. The inhibitory effect of this compound on acetylcholine-induced calcium flux is quantified.
Materials:
-
CHO-K1 cells stably expressing the human or rat M5 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed M5-expressing CHO-K1 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare a plate containing varying concentrations of this compound and another plate with different concentrations of acetylcholine.
-
Measurement of Calcium Flux: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading. The instrument's fluidic dispenser adds the this compound solution to the cells, and the fluorescence is monitored for a short period. Subsequently, the acetylcholine solution is added, and the change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is recorded over time.
-
Data Analysis: The peak fluorescence response following acetylcholine addition is measured. The IC50 value for this compound is determined by plotting the percentage inhibition of the acetylcholine response against the concentration of this compound.
[3H]-N-methylscopolamine ([3H]-NMS) Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the M5 receptor and to investigate its allosteric mechanism of action. [3H]-NMS is a radiolabeled orthosteric antagonist.
Materials:
-
Membranes prepared from CHO-K1 cells expressing the M5 receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
[3H]-NMS.
-
This compound.
-
Unlabeled NMS or atropine (for determining non-specific binding).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation cocktail.
Procedure:
-
Competition Binding Assay:
-
In a 96-well plate, add M5 receptor-containing membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells will contain a high concentration of unlabeled NMS or atropine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: A lack of displacement of [3H]-NMS by this compound indicates that this compound does not bind to the orthosteric site.
-
-
Dissociation Kinetics Assay:
-
Pre-incubate M5 receptor membranes with [3H]-NMS to allow for binding to reach equilibrium.
-
Initiate the dissociation by adding a high concentration of unlabeled NMS in the absence or presence of this compound.
-
At various time points, filter a sample of the incubation mixture and measure the amount of remaining bound [3H]-NMS.
-
Data Analysis: A slower dissociation rate of [3H]-NMS in the presence of this compound is indicative of negative cooperativity and an allosteric mechanism of action. The dissociation rate constants (koff) can be calculated and compared.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of the M5 receptor, a typical experimental workflow for characterizing an allosteric modulator, and a logical workflow for identifying an allosteric binding site.
Caption: M5 receptor signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for characterizing an allosteric modulator like this compound.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Characterization of GPCRs-Modulator by Molecular Complex Characterizing System (MCCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML375 in Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] As a NAM, this compound binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric modulation results in a decrease in the maximal response of the receptor to ACh, making this compound a valuable tool for studying M5 receptor function and a potential therapeutic agent. This document provides detailed application notes and protocols for the preparation and use of this compound in cell-based functional assays.
Mechanism of Action
This compound exhibits its inhibitory effect by binding to an allosteric site on the M5 receptor, which is believed to be located at the interface of transmembrane domains 2-4.[3] This binding event induces a conformational change in the receptor that reduces its ability to be activated by orthosteric agonists like acetylcholine. Functionally, this is observed as a decrease in the maximal efficacy of the agonist, a hallmark of negative allosteric modulation.
M5 Receptor Signaling Pathway
The M5 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist such as acetylcholine, the Gq/11 protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
| Parameter | Species | Cell Line | Assay Type | Value | Reference |
| IC50 | Human | CHO | Calcium Mobilization | 300 nM | [1] |
| IC50 | Rat | CHO | Calcium Mobilization | 790 nM | [1] |
| Selectivity | Human | CHO | Calcium Mobilization | >30 µM (inactive at M1-M4) | [1][2] |
| Effect on ACh Potency | Human | CHO | Inositol Phosphate Accumulation | Causes a concentration-dependent reduction in ACh potency | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, for 1 mg of this compound (Molecular Weight: 424.85 g/mol ), add 235.4 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This protocol is adapted for a 384-well plate format using the IP-One HTRF kit from Cisbio.
Materials:
-
CHO cells stably expressing the human M5 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
IP-One HTRF assay kit (Cisbio)
-
This compound stock solution (10 mM in DMSO)
-
Acetylcholine (ACh) stock solution
-
White, solid-bottom 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the M5-expressing CHO cells into a 384-well white plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay stimulation buffer provided in the IP-One kit. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
Prepare a range of ACh concentrations to generate a dose-response curve.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells. For control wells (agonist only), add 10 µL of stimulation buffer.
-
Pre-incubate the plate with this compound for 15-30 minutes at 37°C.
-
Add 10 µL of the diluted ACh solutions to the wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Add 5 µL of the IP1-d2 conjugate solution to each well.
-
Add 5 µL of the anti-IP1 cryptate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the ACh concentration to generate dose-response curves in the presence and absence of this compound.
-
Calcium Mobilization Assay
This protocol is for a 96-well plate format using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
CHO cells stably expressing the human M5 receptor
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (10 mM in DMSO)
-
Acetylcholine (ACh) stock solution
-
Black, clear-bottom 96-well assay plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the M5-expressing CHO cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a stock solution of ACh in HBSS at a concentration that will give an EC80 response (determined from a prior full dose-response curve).
-
-
Assay Protocol:
-
Place the cell plate into the fluorescence plate reader, which is set to maintain the temperature at 37°C.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a desired period (e.g., 15 minutes).
-
Initiate the kinetic read, measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.
-
After establishing a stable baseline, add the EC80 concentration of ACh to the wells.
-
Continue recording the fluorescence signal to measure the calcium response.
-
-
Data Analysis:
-
The calcium flux is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the percentage of inhibition (relative to the ACh-only control) against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for the screening and characterization of a negative allosteric modulator like this compound.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of ML375 for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is primarily expressed in the midbrain dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, regions critically involved in reward and motivation.[1] This localization has positioned the M5 receptor as a promising therapeutic target for substance use disorders.[1][3] this compound offers a valuable pharmacological tool to investigate the role of M5 receptors in rodent models of addiction and other neuropsychiatric disorders. These application notes provide a comprehensive overview of the optimal dosages, experimental protocols, and the underlying signaling pathway of this compound for use in rodent behavioral studies.
Data Presentation: this compound Dosage and Pharmacokinetics
The following tables summarize the quantitative data on this compound dosages used in rodent behavioral studies and its pharmacokinetic properties.
Table 1: Recommended Dosages of this compound for Rodent Behavioral Studies
| Rodent Species | Administration Route | Effective Dose Range | Behavioral Assay | Notes |
| Rat | Intraperitoneal (i.p.) | 10-30 mg/kg | Oxycodone Self-Administration | Dose-dependently reduced the number of reinforcers earned.[3] |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg | Pharmacokinetic studies | Resulted in a flat plasma exposure profile over 24 hours.[4] |
| Rat | Oral (p.o.) | 30 mg/kg | Ethanol Self-Administration, Cue-Induced Reinstatement | Significantly reduced ethanol responding and reinstatement of ethanol seeking.[4] This dose did not cause sedation or deficits in procedural memory.[4] |
| Rat | Oral (p.o.) | 56.6 mg/kg | Locomotor Activity | Significantly reduced locomotor activity, suggesting potential motor-impairing effects at higher doses.[4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route & Dose | Species | Reference |
| Tmax | 7 hours | 30 mg/kg (p.o.) | Rat | [4] |
| Cmax | 4.7 ± 0.7 µM | 30 mg/kg (p.o.) | Rat | [4] |
| Brain-to-Plasma Ratio | 3.0 ± 0.7 (at 24h) | 20 mg/kg (i.p.) | Rat | [4] |
| Half-life (t1/2) | 80 hours | 1 mg/kg (i.v.) | Rat | [5] |
| Oral Bioavailability (%F) | 80% | Suspension dose | Rat | [1][5] |
| Clearance (Clp) | 2.5 mL/min/kg | 1 mg/kg (i.v.) | Rat | [5] |
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. M5 receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon binding of the endogenous agonist acetylcholine, M5 receptors activate a downstream signaling cascade. This compound, by binding to an allosteric site, reduces the affinity and/or efficacy of acetylcholine, thereby inhibiting this signaling pathway.
Caption: Signaling pathway of the M5 receptor and its modulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rodent behavioral studies.
Drug Preparation and Administration
-
Vehicle Preparation: For oral administration, this compound can be suspended in a vehicle consisting of 0.5% methylcellulose in sterile water. For intraperitoneal injections, a solution of 10% DMSO in corn oil can be used.[5]
-
This compound Solution Preparation: On the day of the experiment, weigh the required amount of this compound and suspend or dissolve it in the chosen vehicle to achieve the desired final concentration. Vortex thoroughly before each administration to ensure a homogenous suspension.
-
Oral Gavage (p.o.):
-
Habituate the rats to the gavage procedure for at least three days prior to the experiment.[4]
-
Gently restrain the rat and insert a flexible gavage needle orally into the esophagus and down to the stomach.
-
Administer the this compound suspension at a volume of 10 mL/kg.[4]
-
Carefully remove the gavage needle and return the animal to its home cage.
-
-
Intraperitoneal Injection (i.p.):
-
Gently restrain the rat to expose the abdomen.
-
Insert a sterile needle (e.g., 25-gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound solution and gently withdraw the needle.
-
Return the animal to its home cage.
-
Experimental Workflow for a Self-Administration Study
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound on drug self-administration in rats.
Caption: Workflow for an this compound self-administration experiment.
Behavioral Assays
-
Ethanol Self-Administration:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and associated cue lights.
-
Procedure:
-
Rats are trained to press an active lever for a 10% (v/v) ethanol reward on a fixed-ratio 3 (FR3) schedule.[4] The other lever is inactive.
-
Once stable responding is achieved, the effect of this compound is tested.
-
Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle at specified time points before the test session (e.g., 27h, 11h, and 3h prior to testing).[4]
-
Place the rat in the operant chamber and record the number of active and inactive lever presses for the duration of the session.
-
-
-
Oxycodone Self-Administration:
-
Apparatus: Operant chambers as described above, connected to an infusion pump for intravenous drug delivery.
-
Procedure:
-
Rats are surgically implanted with intravenous catheters and allowed to recover.
-
Animals are trained to self-administer oxycodone (e.g., 56 µg/kg/infusion) on a progressive ratio (PR) schedule of reinforcement.[3]
-
To determine the effective dose range of this compound, administer different doses (e.g., 10-30 mg/kg, i.p.) prior to the self-administration session.[3]
-
The primary measure is the breakpoint (the last ratio completed) for oxycodone reinforcement.
-
-
-
Locomotor Activity:
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Administer this compound (e.g., 30 mg/kg or 56.6 mg/kg, p.o.) or vehicle.[4]
-
Place the rat in the open-field arena and record locomotor activity (e.g., distance traveled, rearing) for a specified duration (e.g., 60 minutes).
-
This assay is crucial to control for potential motor-impairing effects of this compound that could confound the interpretation of results from other behavioral tests.[4]
-
-
Conclusion
This compound is a valuable tool for elucidating the role of the M5 muscarinic acetylcholine receptor in rodent models of behavior. For studies investigating reward and motivation, an oral dose of 30 mg/kg in rats has been shown to be effective in attenuating drug-seeking behaviors without producing confounding motor deficits.[4] Higher doses, such as 56.6 mg/kg, may impair locomotor activity and should be used with caution.[4] The provided protocols and data serve as a guide for researchers to design and implement robust behavioral pharmacology experiments using this compound. It is always recommended to conduct pilot studies to determine the optimal dose and timing of administration for specific experimental conditions and rodent strains.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Use of ML375
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of ML375 and protocols for its preparation for in vivo research applications. This compound is a potent, highly selective, and orally active M5 muscarinic acetylcholine receptor (M5 mAChR) negative allosteric modulator (NAM)[1]. It is a valuable tool for studying the physiological and pathological roles of the M5 receptor.
Data Presentation: this compound Solubility and Vehicle Composition
The following table summarizes the known solubility and vehicle compositions for this compound for various routes of administration. Careful consideration of the administration route and desired concentration is crucial for successful in vivo studies.
| Route of Administration | Vehicle Composition | Solubility/Concentration | Species | Reference |
| Oral (p.o.) | 30% (w/v) 2-hydroxypropyl-β-cyclodextrin in water | 30 mg/kg at 10 mL/kg | Rat | [2] |
| Intraperitoneal (i.p.) | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Not Specified | [1] |
| Intra-striatal | Artificial cerebrospinal fluid (aCSF) with 2% DMSO | 105 pmol/hemisphere | Rat | [2] |
Experimental Protocols
The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of the compound while minimizing any potential vehicle-induced effects[3][4]. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: Preparation of this compound in 2-hydroxypropyl-β-cyclodextrin for Oral Administration
This protocol is suitable for oral gavage administration and is based on a published study in rats[2].
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Appropriate glassware (e.g., beaker, graduated cylinder)
-
Scale
Procedure:
-
Calculate the required amount of this compound and 2-hydroxypropyl-β-cyclodextrin based on the desired final concentration and volume. For a 30 mg/kg dose at a volume of 10 mL/kg, the final concentration is 3 mg/mL.
-
Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin by dissolving 30 g of 2-hydroxypropyl-β-cyclodextrin in every 100 mL of sterile water.
-
Slowly add the calculated amount of this compound powder to the 2-hydroxypropyl-β-cyclodextrin solution while stirring continuously.
-
Continue stirring until a homogenous suspension is formed. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Visually inspect the suspension for any undissolved particles before administration.
Protocol 2: Preparation of this compound in DMSO and Corn Oil for Intraperitoneal Administration
This protocol provides a clear solution for intraperitoneal injections[1].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Corn oil, sterile
-
Sterile tubes for mixing
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the 10% DMSO/90% corn oil mixture, a 50 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add 1 part of the this compound/DMSO stock solution.
-
Add 9 parts of sterile corn oil to the tube.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.
-
It is recommended to use this preparation on the same day it is made.
Protocol 3: Preparation of this compound in aCSF with DMSO for Intracranial Microinjection
This protocol is designed for direct brain administration, such as intra-striatal microinjections[2].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration that will result in a final DMSO concentration of 2% (v/v) in the aCSF.
-
Calculate the volume of the this compound/DMSO stock solution needed to achieve the desired final molar concentration in the total volume of aCSF.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound/DMSO stock solution.
-
Add the appropriate volume of sterile aCSF to reach the final desired volume and concentration, ensuring the final DMSO concentration does not exceed 2%.
-
Mix gently by pipetting or brief vortexing to ensure a homogenous solution.
-
This solution should be prepared fresh before each surgical procedure.
Mandatory Visualizations
This compound Vehicle Preparation Workflow
Caption: Workflow for preparing this compound for different in vivo administration routes.
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor and this compound Action
Caption: this compound negatively modulates the M5 mAChR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML375 in Cocaine Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML375, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), in preclinical cocaine self-administration studies. The following protocols and data are synthesized from published research to guide the design and execution of similar experiments.
Introduction
Cocaine use disorder remains a significant public health issue with no FDA-approved pharmacotherapies.[1] The M5 muscarinic acetylcholine receptor has emerged as a promising therapeutic target due to its role in modulating the mesolimbic dopamine system, a key circuit in drug reward and reinforcement.[1][2] this compound is a potent and selective M5 NAM that has been shown to attenuate cocaine self-administration in animal models, suggesting its potential as a novel treatment for cocaine addiction.[1][3] These notes provide detailed methodologies for utilizing this compound in rat models of cocaine self-administration.
Data Presentation
The following tables summarize the quantitative effects of this compound on cocaine self-administration under both fixed-ratio and progressive-ratio schedules of reinforcement.
Table 1: Effect of this compound on Cocaine Self-Administration under a Fixed-Ratio 10 (FR10) Schedule
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Mean Cocaine Infusions (± SEM) |
| Vehicle | 0.1 | 15.2 ± 2.3 |
| 10 | 0.1 | 10.1 ± 1.8 |
| 30 | 0.1 | 6.5 ± 1.5** |
| Vehicle | 0.25 | 25.8 ± 3.1 |
| 10 | 0.25 | 18.3 ± 2.5 |
| 30 | 0.25 | 12.1 ± 2.0 |
| Vehicle | 0.5 | 18.5 ± 2.2 |
| 10 | 0.5 | 11.7 ± 1.9* |
| 30 | 0.5 | 7.9 ± 1.6 |
*p < 0.05, **p < 0.01 compared to vehicle treatment at the same cocaine dose. Data synthesized from published findings.
Table 2: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |
| Vehicle | 0.25 | 28.4 ± 4.1 |
| 10 | 0.25 | 19.7 ± 3.5 |
| 30 | 0.25 | 13.2 ± 2.8** |
| Vehicle | 0.5 | 45.6 ± 5.8 |
| 10 | 0.5 | 31.5 ± 4.9 |
| 30 | 0.5 | 22.1 ± 4.2** |
*p < 0.05, **p < 0.01 compared to vehicle treatment at the same cocaine dose. Data synthesized from published findings.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.
Surgical Procedure: Intravenous Catheterization
Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.
-
Anesthesia: Isoflurane (2-3% in oxygen) is a commonly used anesthetic.
-
Catheter Preparation: Catheters are typically constructed from Silastic or polyurethane tubing attached to a guide cannula.
-
Surgical Steps:
-
Anesthetize the rat and shave the area over the jugular vein and the dorsal scapular region.
-
Make a small incision over the right jugular vein and carefully dissect the vein from the surrounding tissue.
-
Insert the catheter into the jugular vein, advancing the tip towards the right atrium.
-
Secure the catheter to the vein with silk sutures.
-
Tunnel the external portion of the catheter subcutaneously to exit at the dorsal scapular region.
-
Anchor the cannula to the underlying muscle tissue with sutures and close the incisions.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and antibiotic (e.g., cefazolin, 20 mg/kg, i.v.) for several days following surgery.
-
Flush the catheters daily with heparinized saline (10-30 U/mL) to maintain patency.
-
Allow a recovery period of at least 5-7 days before starting behavioral experiments.
-
Cocaine Self-Administration Apparatus
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
-
The chamber is housed within a sound-attenuating cubicle to minimize external disturbances.
-
The rat's catheter is connected to the infusion pump via a protected tether and a liquid swivel, allowing for free movement within the chamber.
Behavioral Procedures
a. Acquisition of Cocaine Self-Administration:
-
Drug Solution: Cocaine hydrochloride is dissolved in sterile 0.9% saline.
-
Training Schedule:
-
Initially, rats are trained on a fixed-ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous illumination of the stimulus light for a short duration (e.g., 5 seconds).
-
A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences.
-
Presses on the inactive lever are recorded but do not result in any programmed event.
-
Training sessions are typically 2 hours in duration and are conducted daily.
-
Acquisition is generally considered stable when the rat consistently self-administers a stable number of infusions per session with a clear preference for the active lever.
-
b. Fixed-Ratio (FR) Schedule Testing:
-
Once stable self-administration is achieved, the response requirement can be increased to a higher FR schedule (e.g., FR5 or FR10) to assess the reinforcing efficacy of cocaine under a stable workload.
-
To evaluate the effect of this compound, rats are pretreated with the compound or vehicle prior to the self-administration session.
c. Progressive-Ratio (PR) Schedule Testing:
-
A PR schedule is used to measure the motivation to self-administer cocaine, where the number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint" is the highest ratio completed before the rat ceases to respond for a set period (e.g., 1 hour).
-
Pretreatment with this compound or vehicle is administered before the PR session to assess its impact on the motivation to obtain cocaine.
This compound Formulation and Administration
-
Formulation: this compound can be prepared for intraperitoneal (i.p.) injection by dissolving it in a vehicle solution. A common vehicle is a mixture of 10% Tween 80 in sterile water or saline. The solution should be sonicated to ensure complete dissolution.
-
Dose Range: Effective doses in rats for reducing cocaine self-administration are typically in the range of 10-30 mg/kg, i.p.[1]
-
Administration: Administer the this compound solution via i.p. injection 30-60 minutes prior to the start of the self-administration session.
Mandatory Visualizations
References
- 1. Maintained Cocaine Self-Administration Is Determined by Quantal Responses: Implications for the Measurement of Antagonist Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Cocaine or σ Receptor Agonist Self Administration by Subtype-Selective σ Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ML375 Administration for Central Nervous System Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent, highly selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). Its ability to cross the blood-brain barrier (BBB) and modulate dopaminergic neurotransmission makes it a valuable research tool for investigating the role of the M5 receptor in various neurological and psychiatric disorders, including addiction and schizophrenia. These application notes provide detailed protocols for the administration of this compound to achieve CNS penetration in preclinical research settings, summarize its pharmacokinetic properties related to brain exposure, and outline its mechanism of action.
Physicochemical and Pharmacokinetic Properties of this compound
This compound exhibits favorable physicochemical and pharmacokinetic properties that contribute to its effectiveness as a CNS tool compound. It is orally bioavailable and demonstrates significant penetration into the brain.
| Parameter | Species | Value | Reference |
| IC50 (hM5) | Human | 300 nM | [1][2] |
| IC50 (rM5) | Rat | 790 nM | [1][2] |
| Oral Bioavailability (%F) | Rat | 80% | [1] |
| Clearance (CLp) | Rat | 2.5 mL/min/kg (IV) | [1] |
| Elimination Half-Life (T1/2) | Rat | 80 hr (IV) | [1] |
| Maximal Plasma Concentration (Cmax) | Rat | 1.4 µM (Oral, suspension) | [1] |
| Time to Cmax (Tmax) | Rat | 7 hours (Oral, suspension) | [1] |
| Brain-to-Plasma Ratio (Kp) | Rat | 3.0 (at 24h post-IP dose) | |
| Total Brain-Plasma Partition Coefficient (Kp) | Rat | 1.8 (at 1h post-oral dose) | |
| Unbound Brain-Plasma Partition Coefficient (Kp,uu) | Rat | 0.2 (at 1h post-oral dose) |
Signaling Pathway of this compound at the M5 Muscarinic Receptor
This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαq/11 G-proteins. Upon activation by an agonist like acetylcholine, the M5 receptor initiates a downstream signaling cascade. This compound, by binding to an allosteric site, reduces the receptor's response to the agonist.
Experimental Protocols
In Vivo Administration Routes for CNS Penetration
The following are detailed protocols for common administration routes used to achieve CNS penetration of this compound in preclinical models.
This route is suitable for studies requiring systemic exposure and leverages the high oral bioavailability of this compound.
Materials:
-
This compound
-
Vehicle: 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Oral gavage needles (flexible tip recommended)
-
Appropriately sized syringes
Protocol:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and add it to the appropriate volume of 30% HPβCD solution.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the suspension slowly.
-
Withdraw the needle and return the animal to its cage.
-
For studies on ethanol self-administration, a repeated dosing schedule of 27 hours, 11 hours, and 3 hours prior to testing has been shown to be effective.
-
Intraperitoneal injection is a common route for systemic administration when oral gavage is not feasible or rapid absorption is desired.
Materials:
-
This compound
-
Vehicle: 10% DMSO in 90% Corn Oil
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly by vortexing. The final solution will be 10% DMSO in corn oil. Prepare fresh on the day of use.
-
-
Animal Handling and Injection:
-
Properly restrain the rodent to expose the abdomen. For mice, scruff the neck and secure the tail. For rats, manual restraint exposing the lower abdominal quadrants is typical.
-
Tilt the animal slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the solution smoothly into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Doses of 10-30 mg/kg have been used to study effects on cocaine self-administration.
-
This technique allows for the direct administration of this compound into a specific brain region, bypassing the blood-brain barrier and enabling the study of localized effects.
Materials:
-
This compound
-
Vehicle: Artificial cerebrospinal fluid (aCSF) with 2% DMSO (v/v)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Guide cannula and injector
-
Anesthetic and surgical tools
Protocol:
-
Preparation of Infusion Solution:
-
Dissolve this compound in the aCSF with 2% DMSO to the desired concentration. A dose of 105 pmol per hemisphere has been reported.
-
-
Surgical Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Surgically expose the skull and identify the coordinates for the target brain region (e.g., dorsolateral striatum).
-
Drill a small hole in the skull at the target coordinates.
-
Implant a guide cannula aimed at the target region and secure it with dental cement. Allow for a recovery period.
-
-
Microinjection:
-
On the day of the experiment, gently restrain the animal.
-
Load the microinjection syringe with the this compound solution.
-
Insert the injector into the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.25 µL/min).
-
Leave the injector in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
In Vitro Blood-Brain Barrier Permeability Assay (Representative Protocol)
While a specific in vitro BBB permeability study for this compound is not prominently available in the literature, the following protocol for a Parallel Artificial Membrane Permeability Assay (PAMPA) is a standard high-throughput method to assess the passive permeability of CNS drug candidates.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates with a lipid-impregnated artificial membrane)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Preparation of Solutions:
-
Prepare the artificial membrane solution by dissolving the porcine brain lipid extract in dodecane.
-
Prepare a stock solution of this compound and reference compounds in DMSO.
-
Prepare the donor solution by diluting the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), with a final DMSO concentration typically ≤1%.
-
Prepare the acceptor solution (PBS, pH 7.4).
-
-
Assay Procedure:
-
Coat the membrane of the donor plate with the brain lipid solution.
-
Add the acceptor solution to the wells of the acceptor plate.
-
Add the donor solution containing this compound or reference compounds to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification and Data Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - Ca(t)/Cequilibrium)] * (Va * Vd) / ((Va + Vd) * A * t)
-
Where Ca(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, Va and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
-
-
Compare the permeability of this compound to that of the high and low permeability controls to classify its passive BBB penetration potential.
-
Experimental Workflow and Logic
The selection of an appropriate administration route and experimental design is crucial for obtaining meaningful data on the CNS effects of this compound.
References
Application Notes and Protocols for Assessing ML375 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR)[1][2][3]. The M5 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins[4][5]. Upon activation by an agonist such as acetylcholine (ACh), the M5 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+)[5][6]. As a NAM, this compound reduces the potency and/or maximal response of agonists at the M5 receptor by binding to an allosteric site, a site distinct from the orthosteric site where acetylcholine binds[2][7][8].
These application notes provide detailed protocols for assessing the in vitro activity of this compound, focusing on its inhibitory effect on the M5 mAChR signaling pathway. The primary assays described are the calcium mobilization assay and the inositol monophosphate (IP1) accumulation assay, both of which are robust methods for quantifying the activity of compounds targeting Gq-coupled receptors.
M5 Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M5 muscarinic receptor and the inhibitory action of this compound.
Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Activity
The general workflow for evaluating the in vitro activity of this compound is depicted below. This process involves preparing cells expressing the M5 receptor, treating them with the compound, stimulating with an agonist, and finally detecting the cellular response.
Caption: General experimental workflow for in vitro assessment of this compound.
Data Presentation
The following tables summarize the key characteristics and expected outcomes for this compound in the described assays.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | M5 Muscarinic Acetylcholine Receptor (M5 mAChR) | [1][2][7] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1][2][7][8] |
| Human M5 IC50 | 300 nM | [1][2][3] |
| Rat M5 IC50 | 790 nM | [1][2][3] |
| Selectivity | Inactive at M1-M4 mAChRs (IC50 > 30 µM) | [1][2] |
Table 2: Expected Results from In Vitro Assays
| Assay | Parameter Measured | Expected Effect of this compound |
| Calcium Mobilization | Increase in intracellular Ca2+ | Concentration-dependent inhibition of agonist-induced Ca2+ release |
| IP1 Accumulation | Accumulation of inositol monophosphate (IP1) | Concentration-dependent inhibition of agonist-induced IP1 accumulation |
| Radioligand Binding | Dissociation rate of a radiolabeled antagonist | Decreased dissociation rate of the radiolabeled antagonist |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the M5 receptor. A calcium-sensitive fluorescent dye is used to detect changes in intracellular calcium levels.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic receptor (hM5R).
-
Cell Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compound: this compound, dissolved in DMSO.
-
Probenecid (optional): An anion-exchange transport inhibitor that can reduce dye leakage from the cells.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
Procedure:
-
Cell Plating:
-
Harvest and count the hM5R-expressing cells.
-
Seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included at this step.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence kinetically, with an initial baseline reading followed by the addition of the agonist.
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known M5 antagonist, 100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: IP1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following M5 receptor activation. This is a robust endpoint assay that is less susceptible to artifacts than calcium assays.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing hM5R.
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Plate: White, solid-bottom 96-well or 384-well microplates.
-
IP1 Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit for IP1 detection.
-
Stimulation Buffer: Provided in the IP1 assay kit, typically containing LiCl to prevent IP1 degradation.
-
Agonist: Acetylcholine or Carbachol.
-
Test Compound: this compound, dissolved in DMSO.
-
Lysis Buffer: Provided in the IP1 assay kit.
-
HTRF Plate Reader: Capable of reading the fluorescence emission at the two wavelengths specified by the kit manufacturer.
Procedure:
-
Cell Plating:
-
Harvest and count the hM5R-expressing cells.
-
Seed the cells into the assay plate at an appropriate density (e.g., 20,000-40,000 cells/well for a 384-well plate).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare the agonist at a fixed concentration (e.g., EC80) in stimulation buffer containing the corresponding this compound dilution. Also prepare a vehicle control.
-
Aspirate the cell culture medium from the wells.
-
Add the this compound/agonist solutions to the appropriate wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Lysis and IP1 Detection:
-
Following the incubation, add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader at the specified emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the vehicle control (0% inhibition) and a baseline control (no agonist, 100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Concluding Remarks
The protocols outlined in these application notes provide robust and reliable methods for characterizing the in vitro activity of this compound as a negative allosteric modulator of the M5 muscarinic receptor. The choice between the calcium mobilization and IP1 accumulation assays may depend on available equipment and the specific experimental goals. For high-throughput screening, the calcium mobilization assay is often preferred due to its faster kinetics, while the IP1 accumulation assay is an excellent choice for detailed pharmacological characterization due to its stability and robustness. When combined with radioligand binding studies to confirm the allosteric mechanism, these functional assays provide a comprehensive in vitro pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
Application Notes and Protocols: Long-Term Stability of ML375 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1] As a crucial tool for studying the physiological roles of the M5 receptor and for potential therapeutic development, understanding its stability in common laboratory solvents is paramount for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving and storing small molecule compounds for in vitro and in vivo studies. This document provides detailed application notes on the long-term stability of this compound in DMSO, including storage recommendations, protocols for stability assessment, and an overview of its mechanism of action.
Quantitative Data Summary
Proper storage of this compound stock solutions in DMSO is critical to prevent degradation and maintain compound integrity over time. The following table summarizes the recommended storage conditions and known stability periods for this compound in DMSO. Adherence to these guidelines is recommended to ensure the compound's activity is not compromised.
| Storage Temperature | Concentration | Stability Period | Source |
| -20°C | Stock Solution | 1 month | [1] |
| -80°C | Stock Solution | 6 months | [1] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily. If continuous dosing for more than two weeks is required, the stability of the formulation should be carefully considered.
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor and Modulation by this compound
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine (ACh), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to various cellular responses.
This compound acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event reduces the affinity and/or efficacy of acetylcholine, thereby dampening the downstream signaling cascade.
Experimental Protocols
To ensure the long-term stability of this compound in a DMSO stock solution, a rigorous, systematic study is recommended. The following protocol outlines a standard procedure using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for quantitative analysis.
Protocol: Long-Term Stability Assessment of this compound in DMSO by HPLC-MS
1. Objective: To determine the stability of this compound in DMSO over an extended period under various storage conditions.
2. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes and tips
-
Amber glass HPLC vials with caps
-
HPLC-MS system with a C18 column
3. Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve the desired concentration. Vortex thoroughly to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the fresh stock solution with an appropriate solvent (e.g., 50:50 ACN:water).
4. Experimental Design for Stability Study:
-
Aliquot the this compound stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the following conditions:
-
-80°C
-
-20°C
-
4°C (refrigerator)
-
Room temperature (e.g., 25°C)
-
-
Time Points: Analyze the samples at predetermined time points, for example: T=0 (initial), 1 week, 2 weeks, 1 month, 3 months, and 6 months.
5. HPLC-MS Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Prepare a sample for analysis by diluting the stock solution to a concentration within the linear range of the calibration curve.
-
Inject the prepared sample, along with the calibration standards, into the HPLC-MS system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient elution from low to high organic phase (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring the m/z of this compound.
-
6. Data Analysis:
-
Generate a calibration curve from the peak areas of the working standard solutions.
-
Determine the concentration of this compound in the stability samples at each time point by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
The following diagram illustrates the workflow for the stability assessment protocol.
Conclusion
The stability of this compound in DMSO is crucial for obtaining reliable and reproducible results in pharmacological and drug discovery research. The provided storage guidelines of 1 month at -20°C and 6 months at -80°C serve as a valuable starting point. For long-term projects or when using this compound in assays that are sensitive to compound degradation, it is highly recommended to perform a comprehensive stability study as outlined in the protocol above. By understanding and controlling for the stability of this compound, researchers can have greater confidence in their experimental outcomes.
References
Application Notes and Protocols for ML375 in Striatal Microinjection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is uniquely expressed on dopamine neurons originating in the substantia nigra pars compacta and the ventral tegmental area, which project extensively to the striatum.[3] This localization makes the M5 receptor a key target for modulating dopamine signaling.
Intriguingly, the activation of M5 receptors has location-dependent opposing effects on dopamine neurotransmission. Somatodendritic M5 activation in the midbrain increases the firing rate of dopamine neurons, while M5 activation at the axon terminals within the striatum leads to an inhibition of dopamine release. This dual role presents a unique opportunity to dissect the specific contributions of striatal M5 receptors to behavior and pathophysiology through localized pharmacological manipulation.
These application notes provide a comprehensive guide for the use of this compound in striatal microinjection studies to investigate the functional role of striatal M5 receptors in modulating dopamine-dependent behaviors. The protocols detailed below cover drug preparation, stereotaxic surgery for microinjection into the rodent striatum, and subsequent behavioral and neurochemical analyses.
Mechanism of Action of this compound in the Striatum
This compound acts as a negative allosteric modulator at the M5 receptor, meaning it binds to a site on the receptor distinct from the acetylcholine binding site and reduces the receptor's response to the endogenous agonist, acetylcholine. In the striatum, cholinergic interneurons provide a tonic level of acetylcholine. This acetylcholine can act on M5 receptors located on the presynaptic terminals of dopamine neurons. Activation of these Gq-coupled M5 receptors is known to inhibit dopamine release.
By administering this compound directly into the striatum, researchers can selectively block this tonic inhibitory effect of acetylcholine on dopamine terminals. This is hypothesized to lead to a disinhibition of dopamine release, or at a minimum, prevent further M5-mediated suppression of dopamine release. This localized action allows for the specific investigation of the consequences of modulating presynaptic dopamine release in the striatum, independent of changes in the firing rate of dopamine neurons in the midbrain.
Data Presentation
The following tables present illustrative quantitative data based on the expected outcomes of unilateral and bilateral striatal microinjections of this compound. This data is intended to serve as a template for experimental design and data representation.
Table 1: Effects of Bilateral this compound Microinjection into the Dorsal Striatum on Locomotor Activity in an Open Field Test
| Treatment Group | Dose (µ g/side ) | Total Distance Traveled (m) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle | 0 | 35.2 ± 3.1 | 25.8 ± 2.5 | 42.1 ± 4.3 |
| This compound | 1.0 | 48.9 ± 4.5 | 38.2 ± 3.1 | 55.6 ± 5.1* |
| This compound | 3.0 | 56.3 ± 5.2 | 45.1 ± 3.8 | 63.8 ± 5.9** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. This hypothetical data illustrates a dose-dependent increase in locomotor and exploratory behavior, consistent with a potential disinhibition of striatal dopamine release.
Table 2: Effects of Unilateral this compound Microinjection into the Dorsal Striatum on Apomorphine-Induced Rotational Behavior
| Treatment Group | Dose (µg) | Net Contralateral Rotations (turns/90 min) |
| Vehicle | 0 | 250.4 ± 22.1 |
| This compound | 1.0 | 185.7 ± 19.8* |
| This compound | 3.0 | 142.3 ± 15.5** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. This hypothetical data suggests that by blocking the inhibitory M5 receptors on dopamine terminals, this compound potentiates the effects of the dopamine agonist apomorphine, leading to a reduction in net contralateral rotations in a unilateral lesion model.
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebral Microinjection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. This may require warming and sonication to fully dissolve.
-
Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Final Solution Preparation (Example for 1 µg/µL):
-
To prepare 100 µL of a 1 µg/µL this compound solution, add 10 µL of the 10 mg/mL this compound stock solution to a sterile microcentrifuge tube.
-
Add 40 µL of PEG300 and vortex thoroughly.
-
Add 5 µL of Tween-80 and vortex thoroughly.
-
Add 45 µL of sterile saline and vortex thoroughly until a clear solution is formed.
-
Prepare the vehicle control solution using the same procedure but substituting 10 µL of 100% DMSO for the this compound stock solution.
-
-
Storage: It is recommended to prepare fresh solutions on the day of the experiment.
Protocol 2: Stereotaxic Microinjection into the Striatum
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe (10 µL) with a 33-gauge injection needle
-
Microinfusion pump
-
Surgical drill
-
Suturing material or wound clips
-
Betadine and 70% ethanol
-
Animal heating pad
Procedure:
-
Anesthesia and Animal Preparation: Anesthetize the rodent and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave the scalp and sterilize the surgical area with betadine and ethanol.
-
Surgical Incision and Craniotomy: Make a midline incision in the scalp to expose the skull. Identify bregma.
-
Stereotaxic Coordinates:
-
Rat (from Bregma): Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -4.5 mm
-
Mouse (from Bregma): Anteroposterior (AP): +0.5 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -3.0 mm
-
-
Drilling: Drill a small burr hole through the skull at the target coordinates.
-
Microinjection: Slowly lower the injection needle to the DV coordinate. Infuse 0.5-1.0 µL of the this compound or vehicle solution per side at a rate of 0.1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Slowly retract the needle, suture the incision, and place the animal on a heating pad until it recovers from anesthesia. Administer post-operative analgesics as per institutional guidelines.
Protocol 3: Behavioral Testing
A. Open Field Test (for bilateral injections):
-
Habituation: Allow animals to habituate to the testing room for at least 1 hour before the test.
-
Procedure: Gently place the animal in the center of a square open field arena (e.g., 40x40x40 cm). Allow the animal to explore freely for 10-20 minutes.
-
Data Acquisition: Record the session using a video tracking system.
-
Analysis: Analyze the video recordings for total distance traveled, time spent in the center versus peripheral zones, and vertical rearing frequency.
B. Rotational Behavior Test (for unilateral injections):
-
Habituation: Place the animals in circular testing bowls and allow them to habituate for at least 30 minutes.
-
Drug Administration: Administer a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Data Acquisition: Immediately after agonist administration, record the number of full 360° turns in both the contralateral and ipsilateral directions for 90 minutes.
-
Analysis: Calculate the net contralateral rotations (contralateral turns - ipsilateral turns).
Visualizations
Caption: M5 receptor signaling pathway in a dopamine terminal.
Caption: Experimental workflow for striatal microinjection of this compound.
References
- 1. Behavioral and neural effects of intra-striatal infusion of anti-streptococcal antibodies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and neural effects of intra-striatal infusion of anti-streptococcal antibodies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ML375 In Vivo Pharmacokinetics
This technical support center provides troubleshooting guidance for researchers encountering unexpectedly poor in vivo pharmacokinetic (PK) profiles with ML375, a potent and selective M5 negative allosteric modulator. While this compound is generally reported to have favorable PK properties, this guide addresses potential discrepancies and offers solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study shows low exposure (low Cmax and AUC) for this compound, contrary to published data. What are the potential causes?
A1: Several factors could contribute to lower-than-expected in vivo exposure of this compound. Consider the following:
-
Formulation and Solubility: this compound is a lipophilic molecule. Improper formulation can lead to poor dissolution and absorption.
-
Troubleshooting:
-
Ensure the vehicle is appropriate for the administration route. For oral administration, a suspension is commonly used. A suggested formulation is 10% DMSO in corn oil.
-
Verify the stability of your formulation. Prepare it fresh daily if unsure.
-
For parenteral routes, ensure complete solubilization. Sonication may be required.
-
-
-
Compound Stability: While generally stable, improper storage or handling of the this compound stock solution could lead to degradation.
-
Troubleshooting:
-
Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
-
-
-
Experimental Error:
-
Troubleshooting:
-
Double-check dose calculations and the concentration of your dosing solution.
-
Ensure accurate administration of the full dose volume.
-
Review your blood sampling and processing protocol for potential sources of sample loss or degradation.
-
-
-
Animal Model Specifics: While this compound has shown good PK in Sprague-Dawley rats and cynomolgus monkeys, there could be species- or strain-specific differences in metabolism or absorption.[1][2]
Q2: I am observing very rapid clearance of this compound in my animal model, which contradicts reports of its long half-life. What should I investigate?
A2: Rapid clearance can be indicative of faster-than-expected metabolism or excretion.
-
Metabolic Stability: this compound is reported to have high metabolic stability with low hepatic microsomal intrinsic clearance in human, cynomolgus monkey, and rat liver microsomes.[2] However, if you are using a different species or a model with induced metabolic enzymes, the clearance could be higher.
-
Troubleshooting:
-
Consider performing an in vitro metabolic stability assay using liver microsomes from the specific species and strain you are using in vivo.
-
-
-
Plasma Protein Binding: One report mentions poor pharmacokinetics due to high plasma protein binding.[3] While this seems to contradict other data, it's a factor to consider. High protein binding can sometimes lead to discrepancies in perceived clearance depending on the analytical methods used.
-
Troubleshooting:
-
If possible, measure the fraction of unbound this compound in the plasma of your animal model. This can provide a more accurate assessment of the pharmacologically active concentration.
-
-
Q3: The oral bioavailability of this compound in my study is significantly lower than the reported 80%. What could be the reason?
A3: Low oral bioavailability points to issues with absorption or high first-pass metabolism.
-
Formulation and Administration: As mentioned in Q1, the formulation is critical for oral absorption.
-
Troubleshooting:
-
Ensure the compound is well-suspended immediately before oral gavage.
-
Consider the volume and timing of the dose. Fasting the animals prior to dosing may improve absorption.
-
-
-
Gastrointestinal Tract Issues: The health and physiology of the animal's GI tract can influence drug absorption.
-
Troubleshooting:
-
Ensure the animals are healthy and free from any underlying conditions that may affect GI motility or absorption.
-
-
-
First-Pass Metabolism: While this compound has low hepatic clearance, metabolism in the gut wall could contribute to first-pass elimination.[2]
-
Troubleshooting:
-
Comparing the PK profile after intravenous (IV) and oral (PO) administration in the same animal model will help determine the absolute bioavailability and differentiate between poor absorption and high first-pass metabolism.
-
-
Quantitative Pharmacokinetic Data
The following table summarizes the reported in vivo pharmacokinetic parameters for this compound in male Sprague-Dawley rats and male cynomolgus monkeys.
| Parameter | Sprague-Dawley Rat | Cynomolgus Monkey |
| Dose (IV) | 1 mg/kg | 1 mg/kg |
| Clearance (CLp) | 2.5 mL/min/kg | 3.0 mL/min/kg |
| Half-life (T½) | 80 hours | 10 hours |
| Dose (Oral) | 10 mg/kg (suspension) | - |
| Cmax | 1.4 µM | - |
| Tmax | 7 hours | - |
| Oral Bioavailability (%F) | 80% | - |
Data sourced from MedchemExpress and Gentry et al., J Med Chem, 2013.[1][2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This is a general protocol for assessing the pharmacokinetics of this compound in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Formulation Preparation:
-
Intravenous (IV): Prepare a solution of this compound in a suitable vehicle (e.g., 20% Solutol HS 150 in saline). The final concentration should be such that the required dose can be administered in a low volume (e.g., 1-2 mL/kg).
-
Oral (PO): Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose or 10% DMSO in corn oil. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key PK parameters including Cmax, Tmax, AUC, CLp, and T½.
-
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting logic for poor in vivo pharmacokinetics of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming High Plasma Protein Binding of ML375
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the high plasma protein binding (PPB) of ML375, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
This compound is a potent, highly selective, and brain-penetrant M5 mAChR NAM with an IC50 of 300 nM for human M5.[1][2] While it demonstrates good oral bioavailability, it also exhibits high plasma protein binding, with a low fraction of unbound drug in the plasma across multiple species.[2] This is a concern because, according to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[3] High PPB can therefore limit the therapeutic efficacy of a compound by reducing its free concentration at the site of action.
Q2: What is the mechanism of action of this compound?
This compound functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][4] This means it does not directly compete with the endogenous agonist, acetylcholine, for the primary binding site (orthosteric site). Instead, it binds to a distinct site on the receptor, known as an allosteric site.[2][5] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby inhibiting M5 receptor signaling.[4][6] Studies suggest that this compound binds to a novel allosteric site located at the interface of transmembrane domains 2-4 of the M5 receptor.[7]
Q3: To which plasma proteins does this compound likely bind?
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound related to its high plasma protein binding.
Issue 1: Low apparent potency or efficacy in in vitro assays containing serum.
-
Problem: You observe a significant rightward shift in the concentration-response curve or a decrease in the maximal effect of this compound when your cell-based assay medium is supplemented with serum (e.g., fetal bovine serum).
-
Cause: The high concentration of proteins in the serum binds to this compound, reducing the free concentration available to interact with the M5 receptors on the cells.
-
Solutions:
-
Reduce Serum Concentration: If possible for your cell line, perform the assay in a medium with a lower serum concentration or in a serum-free medium.
-
Quantify Free Concentration: Use an appropriate method (see Experimental Protocols section) to measure the unbound fraction of this compound in your specific assay medium. This will allow you to correlate the observed biological effect with the actual free concentration of the compound.
-
Incorporate a Correction Factor: Based on the measured unbound fraction, you can calculate the total concentration of this compound needed to achieve the desired free concentration in your assay.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Problem: this compound shows high potency in in vitro assays (e.g., in isolated membrane preparations or serum-free cell-based assays), but the in vivo dose required to observe a pharmacological effect is much higher than predicted.
-
Cause: The high plasma protein binding of this compound in vivo significantly reduces the unbound drug concentration in the bloodstream, limiting its distribution to the target tissue and its ability to engage the M5 receptors.[2]
-
Solutions & Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the structural features contributing to high PPB. Modifications that reduce lipophilicity or alter the charge distribution may decrease binding to plasma proteins.[9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates the plasma protein binding of this compound. This can help in predicting the free drug concentrations at the target site and can guide dose selection for in vivo studies.
-
Use of "Decoy" Molecules: In preclinical models, it may be possible to co-administer a "decoy" drug that has a high affinity for the same plasma protein binding site as this compound. This can displace this compound from the plasma protein, thereby increasing its free fraction.[10] However, this approach requires careful consideration of potential drug-drug interactions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | IC50 |
| M5 | Human | Functional Assay | 300 nM |
| M5 | Rat | Functional Assay | 790 nM |
| M1-M4 | Human | Functional Assay | >30 µM |
| M1-M4 | Rat | Functional Assay | >30 µM |
Data sourced from MedchemExpress and PubMed Central.[1][2]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Fraction Unbound in Plasma (fu,p) | ||
| Human | 0.013 | |
| Cynomolgus Monkey | 0.001 | |
| Rat | 0.029 | |
| Clearance (Clp) | ||
| Rat (1 mg/kg IV) | 2.5 mL/min/kg | |
| Cynomolgus Monkey (1 mg/kg IV) | 3.0 mL/min/kg | |
| Elimination Half-Life (T1/2) | ||
| Rat | 80 hr | |
| Cynomolgus Monkey | 10 hr | |
| Oral Bioavailability (%F) | Rat | 80% |
Data sourced from MedchemExpress and PubMed Central.[1][2]
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered a gold standard method for determining the unbound fraction of a drug in plasma.[11]
-
Apparatus: Use a commercially available 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma (human, rat, etc.) with this compound to the desired final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%).
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to be used as the dialysis buffer.
-
-
Procedure:
-
Add the this compound-spiked plasma to one chamber of the dialysis cell (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Assemble the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The concentration of this compound in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
Technical Support Center: Optimizing ML375 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML375, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), in in vitro assays.
Quick Facts: this compound
| Property | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of the M5 muscarinic acetylcholine receptor. | [1] |
| Selectivity | Selective for human M5 (hM5) over M1-M4 mAChRs. | [1] |
| Potency (IC50) | hM5: 300 nM, rat M5: 790 nM. Inactive at human and rat M1-M4 receptors. | [1] |
| Solubility | Soluble in DMSO. | [2] |
| Storage of Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M5 receptor signaling pathway and a general experimental workflow for assessing this compound activity.
Caption: M5 receptor signaling pathway activated by acetylcholine and inhibited by this compound.
Caption: General experimental workflow for evaluating this compound in a cell-based assay.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. It is recommended to use a cell line stably expressing the human M5 receptor, such as a CHO-K1 cell line.[3]
Calcium Mobilization Assay (FLIPR-based)
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
CHO-K1 cells stably expressing human M5 receptor (CHO-hM5)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
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Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid (if required by the dye manufacturer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) or Carbachol stock solution
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating:
-
Seed CHO-hM5 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the desired volume of this compound dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare a concentration of ACh or carbachol that will elicit an EC80 response. This should be determined in a separate agonist dose-response experiment.[4]
-
Using a FLIPR instrument, add the agonist to the wells and immediately begin reading the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm).
-
Record data for at least 120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
CHO-hM5 cells
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
LiCl solution (to inhibit IP1 degradation)
-
This compound stock solution
-
ACh or Carbachol stock solution
-
IP-One HTRF assay kit (or similar)
-
White, solid-bottom 96-well plates
Procedure:
-
Cell Plating:
-
Seed CHO-hM5 cells into white, solid-bottom 96-well plates at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Addition:
-
Remove the cell culture medium.
-
Add assay buffer containing LiCl, a dilution series of this compound, and an EC80 concentration of ACh or carbachol.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells according to the IP-One HTRF assay kit protocol.
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Signal Reading:
-
Read the HTRF signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the ratio against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Inhibition by this compound | Incorrect Agonist Concentration: Agonist concentration is too high, overcoming the inhibitory effect of the NAM. | Determine the EC50 of the agonist (e.g., acetylcholine) and use a concentration around the EC80 for the inhibition assay.[4] |
| Low Receptor Expression: Insufficient M5 receptor expression in the cells. | Verify receptor expression using a validated method (e.g., radioligand binding, western blot, or flow cytometry).[3] | |
| Inactive Compound: this compound has degraded. | Prepare fresh dilutions of this compound from a properly stored stock solution. Ensure the stock has not undergone multiple freeze-thaw cycles. | |
| Incorrect Enantiomer: The inactive (R)-enantiomer of this compound is being used. | Confirm that you are using the active (S)-enantiomer. The (R)-enantiomer is inactive (IC50 > 30 µM).[2] | |
| High Background Signal | Autofluorescence of this compound: The compound itself is fluorescent at the assay wavelengths. | Run a control plate with this compound but without the fluorescent dye to assess its intrinsic fluorescence. If significant, consider using a different detection method or wavelength. |
| Cell Health Issues: Unhealthy or dying cells can lead to increased background fluorescence. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell plating density. | |
| Media Components: Phenol red or other components in the media can contribute to background. | Use a phenol red-free assay buffer for the final assay steps. | |
| High Variability Between Replicates | Inconsistent Cell Plating: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to avoid clumping. |
| Pipetting Errors: Inaccurate addition of compounds or agonist. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. | |
| Edge Effects: Wells at the edge of the plate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for critical experiments or fill them with buffer to create a humidity barrier. | |
| Unexpected IC50 Value | Cell Density: The IC50 value can be dependent on cell density. | Maintain a consistent cell seeding density between experiments. |
| Assay Conditions: Differences in incubation times, temperature, or buffer composition can affect the results. | Standardize all assay parameters and document them carefully. The stability of compounds can be buffer-dependent.[5][6] | |
| DMSO Concentration: High concentrations of DMSO can affect cell health and enzyme kinetics. | Keep the final DMSO concentration in the assay below 0.5%. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro assays?
A1: The optimal concentration will depend on the specific assay and cell system. A good starting point is to perform a dose-response curve ranging from 1 nM to 30 µM to cover the expected IC50 of 300 nM for the human M5 receptor.
Q2: How should I prepare my this compound stock solution?
A2: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[2]
Q3: What agonist and concentration should I use with this compound?
A3: Acetylcholine or carbachol are commonly used agonists for M5 receptor assays. It is crucial to first perform an agonist dose-response curve to determine the EC50 value. For NAM assays with this compound, an agonist concentration that elicits an 80% maximal response (EC80) is typically used.[4] This provides a sufficient signal window to observe inhibition.
Q4: Can I use this compound in assays with rat M5 receptors?
A4: Yes, but be aware that this compound is less potent at the rat M5 receptor (IC50 = 790 nM) compared to the human M5 receptor (IC50 = 300 nM).[1] You may need to use higher concentrations of this compound to achieve the same level of inhibition.
Q5: What are some common artifacts to be aware of in FLIPR assays?
A5: Potential artifacts in FLIPR assays include fluorescent compounds that interfere with the signal, compounds that cause calcium influx through non-receptor mediated mechanisms (e.g., ionophores or membrane-destabilizing agents), and blocked pipette tips leading to failed reagent addition.[7] Careful examination of the kinetic response profile can help identify some of these artifacts.
Q6: Why is it important to control for the final DMSO concentration in my assay?
A6: High concentrations of DMSO (typically >0.5-1%) can have detrimental effects on cell viability and membrane integrity, potentially leading to non-specific effects and inaccurate results. It is important to maintain a consistent and low final DMSO concentration across all wells, including controls.
Q7: What should I do if I suspect my this compound has off-target effects?
A7: While this compound is reported to be highly selective for M5 over other muscarinic receptors, it's good practice to test for off-target effects in your system. This can be done by running the assay with a parental cell line that does not express the M5 receptor or by using a structurally unrelated M5 antagonist to see if it blocks the effect of this compound.
Q8: How does cell density affect my results?
A8: Cell density can influence receptor expression levels, cell signaling, and the apparent potency of a compound. It is important to maintain consistent cell seeding and confluency for all experiments to ensure reproducibility.
Q9: What is the difference between a negative allosteric modulator (NAM) and a competitive antagonist?
A9: A competitive antagonist binds to the same site as the endogenous agonist (the orthosteric site) and blocks its action. A NAM, like this compound, binds to a different site on the receptor (an allosteric site) and changes the receptor's conformation, which reduces the affinity and/or efficacy of the agonist. The inhibitory effect of a NAM is typically saturable, meaning that at high concentrations, further increases in the NAM concentration will not produce a greater inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High level stable expression of pharmacologically active human M1-M5 muscarinic receptor subtypes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further optimization of the M5 NAM MLPCN probe this compound: Tactics and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of ML375 in neuronal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML375, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), in neuronal cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] It does not bind to the orthosteric site where acetylcholine binds but to a distinct allosteric site on the receptor.[1] This binding reduces the receptor's response to acetylcholine. This compound shows high selectivity for the human M5 receptor (IC50 = 300 nM) over other muscarinic receptor subtypes (M1-M4, IC50 > 30 µM).[1]
Q2: What is the expected downstream signaling effect of this compound in neuronal cells?
The M5 receptor is coupled to Gq/11 G-proteins. Activation of M5 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. As a negative allosteric modulator, this compound is expected to inhibit this acetylcholine-induced calcium mobilization in neuronal cells expressing M5 receptors.
Q3: Has the off-target profile of this compound been characterized?
Yes, this compound has been profiled for off-target activities. In a Eurofins radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion channels, and transporters, this compound displayed greater than 50% inhibition at a concentration of 10 µM at only one target: the cannabinoid CB1 receptor (66% inhibition). However, subsequent functional assays confirmed that this compound has no functional activity at the CB1 receptor.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound in neuronal cells.
| Problem | Potential Cause | Recommended Action |
| No effect of this compound observed in a neuronal cell line expected to express M5. | 1. Low or absent M5 receptor expression: The neuronal cell line may not endogenously express the M5 receptor at a sufficient level. 2. Inactive compound: The this compound compound may have degraded. 3. Assay conditions not optimized: The concentration of acetylcholine or other agonist used may be too high, overcoming the negative allosteric modulation. | 1. Verify M5 expression: Confirm M5 receptor expression at the mRNA and protein level using RT-qPCR and Western blot or immunocytochemistry, respectively. Consider using a cell line recombinantly expressing the M5 receptor as a positive control. 2. Confirm compound activity: Test the compound in a validated M5 functional assay. 3. Optimize agonist concentration: Perform an agonist concentration-response curve in the presence and absence of this compound to determine the optimal agonist concentration for observing NAM activity. |
| Atypical or unexpected changes in intracellular calcium levels. | 1. Off-target effects: Although this compound is highly selective, at high concentrations it may interact with other cellular targets that modulate calcium signaling. While significant binding was only observed at the CB1 receptor (with no functional activity), other weak, uncharacterized interactions cannot be entirely ruled out at supra-physiological concentrations. 2. Cell health: The neuronal cells may be unhealthy or stressed, leading to dysregulation of calcium homeostasis. | 1. Perform a dose-response curve: Determine the potency of this compound in your assay. If the observed effect only occurs at very high concentrations (>10 µM), it is more likely to be an off-target effect. 2. Assess cell viability: Use a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure cells are healthy. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Passage number, cell density, and differentiation state of neuronal cells can affect receptor expression and signaling. 2. Compound precipitation: this compound may precipitate out of solution, especially at high concentrations or in certain media. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent plating densities and differentiation protocols. 2. Ensure compound solubility: Prepare fresh stock solutions and visually inspect for precipitation before use. Consider using a solubility-enhancing agent if necessary, and include a vehicle control in all experiments. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| hM5 IC50 | 300 nM | Human | [1] |
| rM5 IC50 | 790 nM | Rat | [1] |
| hM1-M4 IC50 | > 30 µM | Human | [1] |
| CB1 Receptor Binding | 66% inhibition @ 10 µM | N/A | [1] |
| CB1 Receptor Functional Activity | No activity | N/A | [1] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
Objective: To assess the binding of a test compound (e.g., this compound) to a panel of receptors, ion channels, and transporters.
Materials:
-
Cell membranes prepared from cells expressing the target of interest.
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Radioligand specific for the target.
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Test compound (this compound).
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Assay buffer.
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96-well filter plates.
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Scintillation fluid.
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Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle or the test compound at various concentrations.
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Incubate the plate to allow binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Quantify the amount of bound radioligand using a scintillation counter.
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Determine the percent inhibition of radioligand binding by the test compound and calculate the Ki or IC50 value.
FLIPR-Based Calcium Assay in Neuronal Cells
Objective: To measure changes in intracellular calcium concentration in response to receptor activation and modulation by a test compound.
Materials:
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Neuronal cells expressing the M5 receptor plated in a 96- or 384-well plate.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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M5 receptor agonist (e.g., acetylcholine).
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Test compound (this compound).
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FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
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Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
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Wash the cells with assay buffer to remove excess dye.
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Prepare a compound plate containing the test compound (this compound) and an agonist plate containing the M5 agonist.
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Place both the cell plate and the compound/agonist plates into the FLIPR instrument.
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The instrument will first add the test compound to the cells and incubate for a specified period.
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Subsequently, the instrument will add the agonist and immediately begin measuring fluorescence intensity over time.
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Analyze the data to determine the effect of the test compound on the agonist-induced calcium response.
Visualizations
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
addressing the long elimination half-life of ML375 in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML375, with a specific focus on addressing its long elimination half-life in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3] It functions by binding to an allosteric site on the M5 receptor, distinct from the orthosteric site where acetylcholine (ACh) binds, and negatively modulates the receptor's response to ACh.[2][3][4] this compound shows high selectivity for the human and rat M5 receptors over other muscarinic receptor subtypes (M1-M4).[1][4]
Q2: What are the key pharmacokinetic parameters of this compound in rats?
This compound exhibits a unique pharmacokinetic profile in Sprague-Dawley rats, characterized by low clearance and a very long elimination half-life.[1][4] This leads to a flat plasma exposure profile over 24 hours after intraperitoneal administration.[5] Key quantitative data are summarized in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value | Dosing Condition | Source |
| Elimination Half-Life (t½) | 80 hours | 1 mg/kg, Intravenous (IV) | [1][4] |
| Clearance (CLp) | 2.5 mL/min/kg | 1 mg/kg, IV | [1][4] |
| Oral Bioavailability (%F) | 80% | Suspension dose | [1][4] |
| Time to Max. Concentration (Tmax) | 7 hours | Suspension dose | [1][4] |
| Max. Plasma Concentration (Cmax) | 1.4 µM | Suspension dose | [1][4] |
| Brain-to-Plasma Ratio | 3.0 ± 0.7 | 20 mg/kg, Intraperitoneal (IP), at 24h | [5] |
Troubleshooting Guides
Issue 1: The long elimination half-life of this compound is complicating my experimental design.
The 80-hour half-life of this compound in rats presents several challenges for experimental planning, particularly for studies requiring distinct treatment and washout periods.
Common Problems and Solutions:
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Difficulty in Establishing a Washout Period: A standard washout period of 5-7 half-lives may be impractical, requiring over 400 hours (approximately 17 days) for near-complete elimination.
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Recommendation: For crossover studies, extend the washout period as long as experimentally feasible. A minimum of 10-14 days should be considered to minimize carry-over effects. For terminal studies, a crossover design may not be appropriate.
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Potential for Drug Accumulation with Repeat Dosing: The long half-life can lead to drug accumulation and an altered pharmacokinetic profile with repeated administrations.
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Recommendation: When repeat dosing is necessary, consider the dosing interval carefully. A dosing regimen of administering this compound at 27 hours, 11 hours, and 3 hours prior to testing has been used to achieve a sustained effect in ethanol self-administration studies.[5] For longer-term studies, conduct preliminary pharmacokinetic studies to determine the steady-state concentration and adjust the dose or interval accordingly.
-
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Interpreting Data from Crossover Designs: Residual drug from the first treatment period can confound the results of the second period.
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Recommendation: If a crossover design must be used, ensure counterbalancing of treatment order and include a vehicle-vehicle group to assess any order effects. A parallel-group design is a more robust alternative.
-
Issue 2: I am observing variability in my in vivo results.
Variability in in vivo experiments with this compound can arise from its formulation and administration.
Common Problems and Solutions:
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Poor Solubility and Formulation Issues: this compound has dose-limiting solubility.[5] Improperly prepared formulations can lead to inconsistent dosing and variable plasma concentrations.
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Recommendation: this compound can be formulated as an aqueous suspension in 30% (w/v) 2-hydroxypropyl-β-cyclodextrin for oral administration.[5] For intraperitoneal or intravenous administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used. It is often necessary to use sonication to aid dissolution. Always visually inspect the formulation for complete dissolution or uniform suspension before administration.
-
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic profile.
Issue 3: I am concerned about potential off-target effects.
While this compound is highly selective for the M5 receptor, it is crucial to consider and control for potential off-target effects in your experiments.
Common Problems and Solutions:
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Distinguishing M5-mediated Effects from Off-Target Effects: It is important to confirm that the observed effects are indeed due to the modulation of the M5 receptor.
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Recommendation: Include a control group treated with the inactive (R)-enantiomer of this compound, which is devoid of M5 activity (hM5 IC50 > 30 µM). This can help to rule out non-specific effects of the compound. Additionally, this compound has been shown to have no significant effects on sucrose self-administration or general locomotor activity, suggesting a selective effect on ethanol-seeking behavior.[5]
-
Experimental Protocols
Protocol 1: Oral Administration of this compound for Behavioral Studies in Rats
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Formulation: Prepare a suspension of this compound in an aqueous solution of 30% (w/v) 2-hydroxypropyl-β-cyclodextrin. The final concentration should be calculated based on the desired dose (e.g., 30 mg/kg) and a dosing volume of 10 mL/kg.[5]
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Habituation: At least three days prior to the experiment, habituate the rats to the oral gavage procedure to minimize stress-induced variability.[5]
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Dosing: For studies on ethanol self-administration, a repeated dosing schedule can be employed. Administer this compound or vehicle at 27 hours, 11 hours, and 3 hours before the behavioral test.[5]
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Behavioral Testing: Conduct the behavioral test as planned. For crossover designs, allow for a washout period of at least 14 days.
Protocol 2: Pharmacokinetic Analysis of this compound in Rats
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Dosing: Administer this compound via the desired route (e.g., 1 mg/kg IV or an oral suspension).
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Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: Use pharmacokinetic software to calculate key parameters, including elimination half-life, clearance, volume of distribution, and bioavailability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML375 Efficacy in Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize ML375, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), in behavioral experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to enhance experimental success and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] It does not directly block the acetylcholine binding site but rather binds to a distinct allosteric site on the M5 receptor, reducing its response to acetylcholine. This inhibitory effect is highly selective for the M5 subtype over M1-M4 receptors.[2]
Q2: What are the key pharmacokinetic properties of this compound in rodents?
A2: this compound exhibits favorable pharmacokinetic properties for in vivo studies in rodents, including good oral bioavailability and CNS penetration. However, researchers should be aware of its long half-life, which may necessitate a multiple-day dosing regimen to achieve steady-state concentrations.
Q3: Is this compound suitable for use in both rats and mice?
A3: While this compound is effective in rats, some studies have indicated a species-specific difference in potency. It is crucial to consider these differences when designing experiments and selecting appropriate doses for each species.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for the M5 receptor, with IC50 values for M1-M4 receptors being greater than 30 μM.[2] At effective doses for M5 modulation, significant off-target effects on other muscarinic receptors are not expected. However, as with any pharmacological agent, it is essential to include appropriate control groups to account for any unforeseen effects. A similar M5 NAM, VU6008667, has been noted to cause a mild decrease in novelty exploration, so monitoring for subtle behavioral changes is recommended.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral results | - Inconsistent drug administration (e.g., improper vehicle preparation, inaccurate dosing).- Animal-to-animal differences in metabolism or receptor expression.- Environmental stressors affecting behavior. | - Ensure consistent and proper vehicle preparation and administration techniques.- Increase the number of subjects per group to improve statistical power.- Acclimatize animals to the experimental environment and handling procedures to minimize stress. |
| Lack of expected behavioral effect (e.g., no attenuation of drug-seeking) | - Insufficient dose or brain exposure.- Inappropriate timing of drug administration relative to the behavioral test.- Poor solubility or stability of the this compound formulation. | - Perform a dose-response study to determine the optimal effective dose for your specific paradigm and species.- Consider the long half-life of this compound and implement a multi-day dosing schedule to ensure adequate receptor occupancy.- Prepare fresh solutions for each experiment and use a validated vehicle to ensure solubility and stability. |
| Unexpected behavioral effects (e.g., sedation, hyperactivity) | - The dose may be too high, leading to off-target effects or exaggerated pharmacology.- The vehicle itself may have behavioral effects. | - Reduce the dose of this compound.- Run a vehicle-only control group to assess the behavioral effects of the vehicle alone.- At effective doses, this compound has been shown to not affect general motor output.[1] |
| Precipitation of this compound in solution | - this compound has low aqueous solubility.- The vehicle is not appropriate for the desired concentration. | - Use a cyclodextrin-based vehicle (e.g., 30% w/v 2-hydroxypropyl-β-cyclodextrin in water) for oral administration to improve solubility.- For intraperitoneal injections, a suspension in a vehicle like 0.5% methylcellulose may be necessary.- Prepare fresh solutions and sonicate if necessary to aid dissolution. |
Quantitative Data
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| IC50 (hM5) | Human | 300 nM | [2] |
| IC50 (hM1-M4) | Human | > 30 µM | [2] |
| Oral Bioavailability (%F) | Rat | 80% | |
| Brain:Plasma Ratio | Rat | 1.8 | |
| Half-life (t1/2) | Rat | ~80 hours |
Experimental Protocols
Protocol 1: Cocaine Self-Administration in Rats
This protocol is adapted from studies demonstrating the attenuation of cocaine's reinforcing effects by this compound.[2]
Objective: To assess the effect of this compound on the motivation to self-administer cocaine.
Methodology:
-
Animals: Male Sprague-Dawley rats with indwelling intravenous catheters.
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Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
This compound Preparation and Administration:
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Vehicle for Oral (p.o.) Administration: Prepare a suspension of this compound in 30% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Dosing Regimen: Administer this compound (e.g., 10, 20, 30 mg/kg, p.o.) or vehicle once daily for 3 consecutive days prior to the test session to ensure steady-state levels.
-
-
Cocaine Self-Administration Procedure:
-
Training: Rats are trained to press an "active" lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. The "inactive" lever has no programmed consequences.
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Testing: Following the 3-day this compound/vehicle pretreatment, rats are placed in the operant chambers and allowed to self-administer cocaine for a set duration (e.g., 2 hours).
-
-
Data Analysis: The primary dependent variables are the number of cocaine infusions earned and the number of active vs. inactive lever presses. A reduction in cocaine infusions and active lever presses in the this compound-treated group compared to the vehicle group indicates a decrease in the reinforcing efficacy of cocaine.
Protocol 2: Cocaine-Induced Conditioned Place Preference (CPP) in Rats
This protocol outlines a standard procedure for assessing the effect of this compound on the rewarding properties of cocaine as measured by CPP.
Objective: To determine if this compound can block the acquisition or expression of cocaine-induced CPP.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound Preparation and Administration:
-
Vehicle for Intraperitoneal (i.p.) Administration: A suspension in 0.5% methylcellulose can be used.
-
Dosing Regimen: Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle 30-60 minutes prior to each conditioning session.
-
-
CPP Procedure:
-
Pre-test (Day 1): Rats are allowed to freely explore all three chambers for 15-20 minutes to determine initial place preference.
-
Conditioning (Days 2-9): This phase consists of 8 alternating days of conditioning. On "cocaine days," rats receive an injection of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to one of the outer chambers for 30 minutes. On "saline days," rats receive a saline injection and are confined to the opposite chamber. The pairing of cocaine with the initially non-preferred chamber is a common strategy. This compound or vehicle is administered before each conditioning session.
-
Test (Day 10): Rats are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes in a drug-free state.
-
-
Data Analysis: The time spent in the cocaine-paired chamber during the test session is compared between the this compound-treated and vehicle-treated groups. A significant reduction in time spent in the cocaine-paired chamber in the this compound group indicates a blockade of the rewarding effects of cocaine.
Visualizations
Caption: M5 Receptor Signaling Pathway in VTA Dopamine Neurons.
Caption: Cocaine Self-Administration Workflow.
Caption: Conditioned Place Preference Workflow.
References
- 1. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
ML375 Technical Support Center: Managing Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML375, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM). The information provided is intended to assist researchers, scientists, and drug development professionals in managing experimental variability between subjects and ensuring the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] As a NAM, it does not directly compete with the endogenous ligand, acetylcholine, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the M5 receptor, modulating the receptor's response to acetylcholine.[2] This modulation results in a reduction of the receptor's activity. This compound is highly selective for the M5 receptor subtype over other muscarinic receptor subtypes (M1-M4).[1]
Q2: What is the downstream signaling pathway of the M5 receptor that this compound modulates?
A2: The M5 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4][5][6] Activation of the M5 receptor by acetylcholine initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound attenuates this signaling pathway.
References
- 1. MPD: JaxCC1: project protocol [phenome.jax.org]
- 2. bioscmed.com [bioscmed.com]
- 3. Video: Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits - Experiment [app.jove.com]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. The muscarinic acetylcholine receptor subtypes M1–M5 [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ML375 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of ML375.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a highly selective M5 negative allosteric modulator (NAM). Its synthesis can be challenging due to the need for precise control over the formation of the tricyclic imidazo[2,1-a]isoindol-5-one core and the subsequent stereospecific separation of the active (S)-enantiomer. The structure-activity relationship (SAR) for this class of compounds is known to be shallow, meaning minor impurities or incorrect stereochemistry can significantly impact its biological activity.
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound typically involves a two-step process. The first step is the condensation of a 2-aroylbenzoic acid derivative with ethylenediamine to form the racemic imidazo[2,1-a]isoindol-5-one core. This is followed by the acylation of the nitrogen atom of the imidazole ring with a suitable acyl halide or anhydride.
Q3: Why is chiral purification necessary for this compound?
A3: this compound is a chiral molecule, and its biological activity as an M5 NAM resides exclusively in the (S)-enantiomer. The (+)-enantiomer is devoid of M5 activity. Therefore, a chiral separation step is critical to isolate the biologically active compound.
Q4: What are the recommended purification techniques for this compound?
A4: The initial purification of the crude product is typically performed using preparative liquid chromatography (LC), such as with a Gilson preparative LC system. The crucial separation of the enantiomers is then achieved using CO2 supercritical fluid chromatography (SFC) with a suitable chiral stationary phase.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of imidazo[2,1-a]isoindol-5-one core | Incomplete reaction during the condensation of 2-(4-chlorobenzoyl)benzoic acid and ethylenediamine. | - Ensure the reaction is heated to reflux for a sufficient amount of time (e.g., 4 hours) to drive the reaction to completion.[1] - Use a Dean-Stark trap to effectively remove water, which is a byproduct of the reaction and can inhibit the forward reaction.[1] - Ensure the appropriate amount of p-toluenesulfonic acid catalyst is used. |
| Side reactions, such as the formation of amides from the reaction of the carboxylic acid with only one amine group of ethylenediamine. | - Use a slight excess of ethylenediamine to favor the formation of the desired cyclic product. | |
| Low yield or incomplete acylation reaction | The lactam nitrogen of the imidazo[2,1-a]isoindol-5-one core is not sufficiently nucleophilic. | - Use a suitable base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the nitrogen and increase its nucleophilicity.[1] - Ensure the acylating agent (e.g., 3,4-difluorobenzoyl chloride) is fresh and of high purity. |
| Steric hindrance around the acylation site. | - The reaction may require extended reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS. | |
| Presence of multiple spots on TLC/LC-MS after acylation | Formation of side products, such as di-acylated species or degradation of the starting material or product. | - Control the stoichiometry of the acylating agent carefully. - Perform the reaction at a controlled temperature to minimize side reactions. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities on preparative LC | Inappropriate mobile phase or gradient. | - Optimize the mobile phase composition and gradient profile. A common mobile phase for reverse-phase preparative LC is a gradient of acetonitrile in water with a small amount of an additive like formic acid or trifluoroacetic acid. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. | |
| Column degradation. | - Ensure the column is properly equilibrated and cleaned between runs. If performance continues to be poor, the column may need to be replaced. | |
| Incomplete separation of enantiomers by chiral SFC | Incorrect chiral stationary phase (CSP). | - Screen different chiral columns to find one that provides adequate separation for this specific compound. A Lux cellulose-3 column has been reported to be effective.[1] |
| Suboptimal mobile phase composition. | - Optimize the co-solvent (e.g., methanol) percentage in the supercritical CO2 mobile phase.[1] | |
| Temperature and pressure are not optimal. | - Adjust the column temperature and backpressure, as these parameters can significantly influence chiral separations in SFC. | |
| Product precipitation during purification | Poor solubility of this compound in the mobile phase. | - Adjust the mobile phase composition to improve solubility. For preparative LC, this may involve changing the organic modifier or its concentration. For SFC, adjusting the co-solvent may help. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of Acylation Step | 53.3% | [1] |
| Human M5 IC50 | 300 nM | [1] |
| Rat M5 IC50 | 790 nM | [1] |
| Human M1-M4 IC50 | >30 µM | [1] |
| Enantiomeric Excess (ee) of (S)-ML375 after SFC | >98% | [1] |
Experimental Protocols
Synthesis of (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound)
-
Step 1: Synthesis of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one
-
To a solution of 2-(4-chlorobenzoyl)benzoic acid (1 equivalent) and ethylenediamine (2 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux for 4 hours using a Dean-Stark apparatus to remove water.
-
After cooling, dissolve the reaction mixture in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer, concentrate, and purify the crude product.
-
-
Step 2: Synthesis of Racemic this compound
-
To a solution of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in dichloromethane, add 3,4-difluorobenzoyl chloride (1.5 equivalents).
-
Stir the reaction at ambient temperature for 2 hours.
-
Quench the reaction with methanol and concentrate the organics.
-
Purify the crude product using Gilson preparative LC to obtain the racemic mixture of this compound.[1]
-
-
Step 3: Chiral Separation of (S)-ML375
-
Separate the enantiomers of the racemic product using CO2 supercritical fluid chromatography (SFC).
-
A reported effective method uses a Lux cellulose-3 column with a methanol co-solvent.[1]
-
Collect the second eluting pure enantiomer, which is the active (S)-ML375.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of (S)-ML375.
Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of this compound.
References
mitigating ML375 degradation in experimental solutions
Welcome to the technical support center for ML375. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] It exhibits high selectivity for the human and rat M5 receptors, with IC50 values of 300 nM and 790 nM, respectively, and is inactive at M1-M4 mAChR subtypes.[1][2] this compound binds to an allosteric site on the M5 receptor, distinct from the orthosteric site where acetylcholine binds, and negatively modulates the receptor's activity.
Q2: What are the recommended storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedchemExpress and other suppliers.
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What are the potential degradation pathways for this compound in experimental solutions?
Based on its chemical structure, which includes a piperidine ring and a benzoyl group, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products. This can be catalyzed by light, air, or certain reactive species in the experimental solution.
-
Hydrolysis: The amide bond of the benzoyl group can undergo hydrolysis, especially in aqueous solutions with acidic or basic pH. This would cleave the molecule, rendering it inactive.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of the molecule. Many complex organic molecules, including some kinase inhibitors with similar structural motifs, are known to be light-sensitive.
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, follow these best practices:
-
Proper Storage: Adhere to the recommended storage conditions for stock solutions.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid contamination and repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment.
-
Light Protection: Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
pH Control: Maintain a neutral pH in your experimental buffers, as extreme pH values can promote hydrolysis.
-
High-Quality Solvents: Use high-purity, anhydrous DMSO for preparing stock solutions to minimize water content and potential for hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound.
Issue 1: Inconsistent or lower-than-expected potency (higher IC50 values) in cellular assays.
-
Question: I am observing variable or lower-than-expected potency of this compound in my experiments. What could be the cause?
-
Answer: This is a common issue that can arise from several factors related to compound degradation.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting:
-
Verify the age and storage conditions of your this compound stock solution. If it has been stored for an extended period or at an improper temperature, it may have degraded.
-
If you have been using the same stock for a long time, consider preparing a fresh stock solution from a new vial of solid this compound.
-
Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles.
-
-
-
Possible Cause 2: Degradation in working solution.
-
Troubleshooting:
-
Always prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of this compound for extended periods.
-
Protect your working solutions from light during preparation and incubation.
-
Check the pH of your assay buffer. If it is acidic or basic, consider if this could be contributing to hydrolysis.
-
-
-
Possible Cause 3: Interaction with assay components.
-
Troubleshooting:
-
Some components in cell culture media or assay buffers could potentially react with this compound. Review the composition of your media and buffers for any highly reactive species.
-
If possible, perform a simple stability test by incubating this compound in your assay buffer under experimental conditions (time, temperature, light exposure) and then analyzing its integrity via HPLC-MS if available.
-
-
-
Issue 2: Complete loss of this compound activity.
-
Question: My this compound is showing no activity in my assay, even at high concentrations. What should I do?
-
Answer: A complete loss of activity strongly suggests significant degradation of the compound.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The most critical first step is to prepare a fresh stock solution of this compound from a new, unopened vial of the solid compound.
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Old or poor-quality DMSO can contain water and other impurities that can degrade the compound.
-
Review Handling Procedures: Carefully review your entire experimental workflow, from the preparation of the stock solution to the final assay plate. Ensure that the compound is not exposed to harsh conditions such as extreme temperatures, pH, or prolonged light exposure.
-
Positive Control: Include a known positive control for your M5 receptor assay to confirm that the assay itself is performing as expected.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solution for Cellular Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Assay buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile, light-protected tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
Prepare these dilutions immediately before adding them to your assay plates.
-
Protect the working solutions from light throughout the preparation and experiment.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
References
ML375 Brain Exposure Enhancement: A Technical Support Center
Welcome to the technical support center for ML375. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the brain exposure of this compound in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our in vivo CNS models. Could this be related to poor brain exposure?
A1: Yes, suboptimal brain exposure can be a significant factor in observing reduced efficacy. While this compound is known to be CNS penetrant, several factors can influence its concentration at the target site in the brain. It is crucial to determine the unbound brain concentration of this compound in your specific experimental setup.
A key metric to consider is the unbound brain-to-plasma partition coefficient (Kp,uu), which for this compound in rats has been reported to be 0.2. This indicates that the unbound concentration of this compound in the brain is approximately 20% of the unbound concentration in the plasma. Depending on the potency of this compound at the M5 receptor and the required target engagement for a pharmacological effect, this level of brain penetration may or may not be sufficient.
Troubleshooting Steps:
-
Confirm Plasma Exposure: First, ensure that you are achieving adequate plasma concentrations of this compound. Issues with formulation, route of administration, or dosing regimen can lead to low systemic exposure, which will consequently result in low brain exposure.
-
Measure Brain and Plasma Concentrations: Conduct a pharmacokinetic study in your animal model to determine the total and unbound concentrations of this compound in both brain and plasma. This will allow you to calculate the Kp and Kp,uu in your specific experimental conditions.
-
Evaluate Potential for Efflux: A Kp,uu value significantly less than 1 can suggest that this compound is a substrate of active efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp). While it is not definitively reported whether this compound is a P-gp substrate, this is a common reason for low brain exposure of CNS drug candidates.
Q2: Our initial pharmacokinetic data confirms a low Kp,uu for this compound. How can we investigate if it is an efflux transporter substrate?
A2: To determine if this compound is a substrate of efflux transporters like P-gp, an in vitro transporter assay is the standard approach. The most common assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp.
Experimental Approach:
A bidirectional permeability assay across a monolayer of MDR1-MDCK cells is performed. The apparent permeability (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A net efflux ratio (ER) is calculated as the ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of a compound being a substrate for that transporter. The experiment should also be run in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm that the observed efflux is P-gp mediated.
A detailed protocol for this type of assay is provided in the "Experimental Protocols" section below.
Q3: If this compound is found to be an efflux transporter substrate, what strategies can we employ to increase its brain exposure?
A3: If this compound is confirmed as an efflux transporter substrate, there are several strategies you can consider:
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administration of a P-gp inhibitor can be used to increase the brain penetration of a P-gp substrate. It has been reported that pretreatment with the pan-P450 inhibitor 1-aminobenzotriazole (ABT) increased plasma exposure of this compound analogs, which may also impact brain levels.[1] However, the use of P-gp inhibitors in a clinical setting is complex due to the potential for drug-drug interactions.
-
Medicinal Chemistry Optimization: If you have the resources for chemical modification, structural changes to this compound could be explored to reduce its affinity for efflux transporters. This often involves modifying physicochemical properties such as lipophilicity, hydrogen bonding capacity, and polar surface area.
-
Formulation-Based Strategies: Advanced formulation approaches can sometimes help to bypass or saturate efflux transporters. These are discussed in the next question.
Q4: What formulation strategies can be used to potentially enhance the brain exposure of this compound?
A4: While a specific formulation for enhancing this compound brain exposure has not been published, several strategies for poorly soluble compounds could be adapted. The choice of formulation will depend on the physicochemical properties of this compound and the intended route of administration.
Potential Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its dissolution rate and saturation solubility, which may lead to improved absorption and potentially higher brain concentrations.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. SEDDS can enhance the oral bioavailability of poorly soluble drugs and may also facilitate lymphatic transport, which can partially bypass first-pass metabolism and potentially reduce interaction with efflux transporters in the gut.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug and may enhance its transport across the BBB.
-
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from degradation and potentially facilitating its transport into the brain. Surface modification of these nanoparticles with targeting ligands for receptors expressed on the BBB can further enhance brain delivery.
A suggested starting formulation for oral administration of this compound in rodents is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Quantitative Data Summary
The following tables summarize the known pharmacokinetic and physicochemical properties of this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Clearance (CLp) | Rat | 2.5 mL/min/kg |
| Cynomolgus Monkey | 3.0 mL/min/kg | |
| Elimination Half-life (t1/2) | Rat | 80 hr |
| Cynomolgus Monkey | 10 hr | |
| Oral Bioavailability (%F) | Rat | 80% |
| Maximal Plasma Concentration (Cmax) | Rat (10 mg/kg, oral) | 1.4 µM |
| Time to Cmax (Tmax) | Rat (10 mg/kg, oral) | 7 hr |
Data sourced from multiple publications.[2][3]
Table 2: Brain Penetration and Protein Binding of this compound in Rats
| Parameter | Value |
| Total Brain-to-Plasma Partition Coefficient (Kp) | 1.8 |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.2 |
| Fraction Unbound in Plasma (fu,p) | 0.029 |
| Fraction Unbound in Brain Homogenate (fu,br) | 0.003 |
Data sourced from a study in male Sprague-Dawley rats.[4]
Experimental Protocols
1. Protocol for In Vivo Pharmacokinetic Study and Brain Exposure Assessment in Rodents
This protocol provides a general framework for assessing the pharmacokinetics and brain penetration of this compound in rats or mice.
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Formulation: Prepare this compound in a suitable vehicle. For oral administration, a suspension in 0.5% methylcellulose is common. For intravenous administration, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be used.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
At each time point, euthanize a subset of animals and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data (e.g., Cmax, Tmax, AUC, t1/2).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine the fraction of this compound unbound in plasma (fu,p) and in brain homogenate (fu,b) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) using the formula: Kp,uu = Kp * (fu,p / fu,b).
-
2. Protocol for In Vitro P-glycoprotein (P-gp) Substrate Assay using MDR1-MDCK Cells
This protocol outlines the steps to determine if this compound is a substrate of the P-gp efflux transporter.
-
Cell Culture: Culture MDR1-MDCK cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Assay Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Assay Procedure:
-
Wash the cell monolayers with warm transport buffer.
-
Add the transport buffer containing this compound (at a known concentration) to either the apical (A) or basolateral (B) chamber.
-
In parallel experiments, include a known P-gp inhibitor (e.g., 10 µM verapamil) in both the apical and basolateral chambers.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-B transport, A for B-A transport).
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B).
-
An ER > 2 suggests that this compound is a P-gp substrate. A significant reduction in the ER in the presence of the P-gp inhibitor confirms this finding.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of ML375 and Traditional M5 Antagonists in Muscarinic Receptor Research
For researchers and professionals in drug development, the pursuit of selective and effective receptor modulators is paramount. This guide provides a detailed comparison of ML375, a novel M5-selective negative allosteric modulator, with traditional non-selective muscarinic M5 antagonists like atropine and scopolamine. The following sections present quantitative efficacy data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation.
Quantitative Efficacy: A Head-to-Head Comparison
The efficacy of this compound and traditional antagonists at the M5 muscarinic acetylcholine receptor (M5R) has been quantified using in vitro pharmacological assays. The data, summarized in the table below, highlights the distinct profiles of these compounds. This compound demonstrates potent and selective inhibitory activity at the M5 receptor, whereas traditional antagonists exhibit broader affinity across multiple muscarinic receptor subtypes.
| Compound | Target Receptor | Assay Type | Measured Value (nM) |
| This compound | human M5 | Functional Assay (IC50) | 300[1] |
| rat M5 | Functional Assay (IC50) | 790[1] | |
| human M1-M4 | Functional Assay (IC50) | >30,000[1] | |
| Atropine | human M5 | Binding Affinity (Ki) | 1.0[2] |
| human M1 | Binding Affinity (Ki) | 0.21[2] | |
| human M2 | Binding Affinity (Ki) | 0.4[2] | |
| human M3 | Binding Affinity (Ki) | 0.54[2] | |
| human M4 | Binding Affinity (Ki) | 0.66[2] | |
| Scopolamine | human M5 | Inhibition Constant (Ki) | 0.16[3] |
| human M1 | Inhibition Constant (Ki) | 0.1[3] | |
| human M2 | Inhibition Constant (Ki) | 0.14[3] | |
| human M3 | Inhibition Constant (Ki) | 0.14[3] | |
| human M4 | Inhibition Constant (Ki) | 0.21[3] |
Understanding the M5 Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq family of G proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway plays a crucial role in various physiological processes.
Experimental Protocols for Efficacy Determination
The quantitative data presented in this guide are derived from two primary experimental methodologies: radioligand binding assays and calcium mobilization assays. These techniques are fundamental in characterizing the interaction of compounds with their target receptors.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the M5 muscarinic receptor.
Materials:
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Cell membranes expressing the human M5 muscarinic receptor.
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Radioligand (e.g., [³H]-N-methylscopolamine).
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Test compounds (this compound, atropine, scopolamine).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of cell membranes and radioligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the M5 receptor.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
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The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release that is triggered by receptor activation.
Objective: To determine the functional potency (IC50) of test compounds in antagonizing M5 receptor activation.
Materials:
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Cells stably expressing the human M5 muscarinic receptor (e.g., CHO-K1 cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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M5 receptor agonist (e.g., carbachol).
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Test compounds (this compound, atropine, scopolamine).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with increasing concentrations of the test compound (antagonist).
-
After the incubation period, a fixed concentration of an M5 receptor agonist (e.g., carbachol) is added to stimulate the receptor.
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The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
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The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Concluding Remarks
The data and methodologies presented in this guide underscore the significant difference between this compound and traditional M5 antagonists. While traditional antagonists like atropine and scopolamine are potent, their lack of selectivity can lead to off-target effects, complicating their use as research tools and therapeutic agents. In contrast, this compound's high selectivity for the M5 receptor, as demonstrated by its significantly higher IC50 values for other muscarinic subtypes, makes it a valuable tool for specifically investigating the role of the M5 receptor in health and disease. This selectivity profile suggests a lower potential for side effects arising from interactions with other muscarinic receptors. For researchers and drug development professionals, the choice between these antagonists will depend on the specific requirements of their studies, with this compound offering a more targeted approach for M5-related research.
References
(R)-ML375: The Inactive Control for Precise ML375 Studies
A Comparative Guide for Researchers
In the realm of pharmacology and drug discovery, the use of precise molecular tools is paramount to generating robust and reproducible data. For researchers investigating the M5 muscarinic acetylcholine receptor (mAChR), the selective negative allosteric modulator (NAM) ML375 has emerged as a critical pharmacological probe. To ensure the specificity of its effects and to control for any off-target or non-specific interactions, the use of its inactive enantiomer, (R)-ML375, as a negative control is an essential component of rigorous experimental design. This guide provides a comprehensive comparison of (S)-ML375 (the active enantiomer) and (R)-ML375, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in their study design.
Unraveling Stereochemistry: The Key to Activity
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ML375 and (R)-ML375. All of the pharmacological activity of this compound as an M5 NAM resides in the (S)-enantiomer.[1] The (R)-enantiomer, (R)-ML375, is devoid of activity at the M5 mAChR, making it an ideal inactive control for in vitro and in vivo studies.[2] The stark difference in activity between the two enantiomers underscores the highly specific nature of the interaction between this compound and its binding site on the M5 receptor.
Quantitative Comparison of (S)-ML375 and (R)-ML375 Activity
The differential activity of the this compound enantiomers has been quantified in various in vitro assays. The most common of these is the calcium mobilization assay, which measures the downstream signaling of the Gq-coupled M5 receptor.
| Compound | Target | Assay Type | IC50 | Reference |
| (S)-ML375 | Human M5 mAChR | Calcium Mobilization | 300 nM | [1] |
| (R)-ML375 | Human M5 mAChR | Calcium Mobilization | > 30 µM | [2] |
| (S)-ML375 | Rat M5 mAChR | Calcium Mobilization | 790 nM | |
| (S)-ML375 | Human M1-M4 mAChR | Calcium Mobilization | > 30 µM | [1] |
As the data clearly indicates, (S)-ML375 is a potent inhibitor of human M5 receptor activity with a half-maximal inhibitory concentration (IC50) of 300 nM. In stark contrast, (R)-ML375 shows no significant activity even at concentrations up to 30 µM, a concentration more than 100-fold higher than the IC50 of the active enantiomer.[1][2] This significant difference in potency provides a clear rationale for the use of (R)-ML375 as a negative control. Furthermore, (S)-ML375 demonstrates high selectivity for the M5 receptor, with no activity observed at other muscarinic receptor subtypes (M1-M4) at concentrations up to 30 µM.[1]
Experimental Protocols
To ensure the accurate and reproducible use of (S)-ML375 and (R)-ML375 in your research, detailed experimental protocols are essential. Below are representative protocols for key in vitro assays.
Calcium Mobilization Assay
This assay measures the inhibition of acetylcholine-induced intracellular calcium release in cells expressing the M5 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M5 muscarinic receptor
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Acetylcholine (ACh)
-
(S)-ML375 and (R)-ML375
Procedure:
-
Cell Plating: Plate M5-expressing CHO-K1 cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM probenecid) to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of (S)-ML375 and (R)-ML375 in Assay Buffer. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate with the compounds for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add an EC80 concentration of acetylcholine to all wells and simultaneously measure the fluorescence intensity (excitation at 488 nm, emission at 525 nm) over time.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the ACh-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Inositol Phosphate (IP-One) HTRF Assay
This assay provides a direct measure of Gq protein activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the signaling pathway.
Materials:
-
CHO-K1 cells stably expressing the human M5 muscarinic receptor
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate, and lysis buffer)
-
Stimulation Buffer (provided with the kit, containing LiCl)
-
Acetylcholine (ACh)
-
(S)-ML375 and (R)-ML375
Procedure:
-
Cell Plating: Seed M5-expressing CHO-K1 cells in a 384-well white plate at a density of 15,000 cells per well and incubate overnight.
-
Compound and Agonist Addition: Prepare dilutions of (S)-ML375, (R)-ML375, and acetylcholine in Stimulation Buffer. Add the compounds to the cells, followed by the addition of an EC80 concentration of acetylcholine.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for IP1 accumulation.
-
Lysis and Reagent Addition: Add the IP1-d2 conjugate and anti-IP1 Cryptate to the wells.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
HTRF Reading: Measure the fluorescence at 620 nm (Cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the inhibition of the acetylcholine-induced IP1 accumulation by the test compounds.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for a calcium mobilization assay comparing (S)-ML375 and (R)-ML375.
Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of (S)-ML375.
Conclusion
The use of (R)-ML375 as an inactive control is a critical component of any study involving the M5 NAM this compound. By including this control, researchers can confidently attribute the observed effects to the specific inhibition of the M5 receptor by (S)-ML375, thereby eliminating the possibility of off-target or non-specific effects. This rigorous approach to experimental design is essential for generating high-quality, reproducible data that will advance our understanding of M5 receptor pharmacology and its role in health and disease.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
ML375: A Highly Selective M5 Negative Allosteric Modulator
A Comparative Guide to the Selectivity of ML375 for the M5 Muscarinic Acetylcholine Receptor
For researchers and professionals in drug development, the identification of selective ligands for specific receptor subtypes is a critical step in advancing therapeutic strategies. This compound has emerged as a potent and highly selective negative allosteric modulator (NAM) for the M5 muscarinic acetylcholine receptor (mAChR), offering a valuable tool for studying M5-mediated signaling and its potential as a therapeutic target. This guide provides a comprehensive comparison of this compound's selectivity for the M5 receptor over other mAChR subtypes, supported by experimental data and detailed methodologies.
Unprecedented Selectivity for the M5 Receptor
This compound demonstrates remarkable selectivity for the human M5 receptor, with a half-maximal inhibitory concentration (IC50) of 300 nM.[1][2][3] In contrast, its activity at other muscarinic receptor subtypes (M1, M2, M3, and M4) is negligible, with IC50 values exceeding 30 µM.[1][2] This represents a greater than 100-fold selectivity for M5 over the other subtypes, establishing this compound as a uniquely specific pharmacological tool. A similar, though slightly less potent, selectivity profile is observed for the rat M5 receptor, with an IC50 of 790 nM.[1][2][3]
This high degree of selectivity is attributed to a novel allosteric binding site located at the interface of transmembrane domains 2 and 4 of the M5 receptor.[4] This site is distinct from the orthosteric acetylcholine binding site and other known allosteric sites on mAChRs.
| Receptor Subtype | Human IC50 (nM) | Rat IC50 (nM) | Selectivity vs. M1-M4 |
| M5 | 300 | 790 | >100-fold |
| M1 | >30,000 | >30,000 | - |
| M2 | >30,000 | >30,000 | - |
| M3 | >30,000 | >30,000 | - |
| M4 | >30,000 | >30,000 | - |
Experimental Validation of Selectivity
The selectivity of this compound has been rigorously validated through a series of in vitro assays. These experiments are crucial for quantifying the compound's potency and specificity.
Key Experimental Protocols:
1. Functional High-Throughput Screening (HTS):
-
Objective: To identify compounds that modulate M5 receptor activity.
-
Methodology: A cell-based assay measuring calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor was used. The assay utilizes a fluorescent calcium indicator to detect changes in intracellular calcium levels upon receptor activation by a sub-maximal concentration of acetylcholine (ACh). Potential modulators are added to assess their ability to inhibit (NAMs) or enhance (Positive Allosteric Modulators - PAMs) the ACh-induced response.
-
Data Analysis: The concentration-response curves are used to determine the IC50 values for inhibitory compounds.
2. Radioligand Binding Assays:
-
Objective: To determine if this compound binds to the orthosteric site or an allosteric site.
-
Methodology: Competition binding experiments were performed using a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), on membranes prepared from cells expressing the M5 receptor. The ability of this compound to displace the radioligand is measured.
-
Results: this compound did not compete with [3H]-NMS for binding to the human M5 receptor, indicating that it does not bind to the orthosteric site and is therefore an allosteric modulator.[1]
3. Inositol Phosphate (IP) Accumulation Assays:
-
Objective: To confirm the functional antagonism of this compound on Gq-coupled M5 receptor signaling.
-
Methodology: M5 receptors couple to the Gq signaling pathway, which leads to the activation of phospholipase C and the subsequent production of inositol phosphates. This assay measures the accumulation of IP in cells expressing the M5 receptor in the presence of ACh and varying concentrations of this compound.
-
Data Analysis: The inhibition of ACh-stimulated IP accumulation by this compound is used to determine its functional potency (IC50).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating this compound's selectivity and its mechanism of action, the following diagrams illustrate the experimental workflow and the M5 signaling pathway.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML375 and VU6008667 for Short Half-Life Studies
For researchers investigating the role of the M5 muscarinic acetylcholine receptor (mAChR) in neurological and psychiatric disorders, the choice of a suitable chemical probe is critical. This guide provides a detailed comparison of two widely used M5 negative allosteric modulators (NAMs), ML375 and VU6008667, with a focus on their pharmacokinetic profiles, particularly for studies requiring compounds with a short half-life.
Overview and Mechanism of Action
Both this compound and VU6008667 are potent, selective, and central nervous system (CNS) penetrant negative allosteric modulators of the M5 muscarinic acetylcholine receptor.[1][2][3][4] They function by binding to an allosteric site on the M5 receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine binds.[5] This binding event modulates the receptor's conformation, leading to a decrease in its response to agonist stimulation.[5][6] The M5 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is predominantly expressed on dopaminergic neurons in the midbrain, including the substantia nigra pars compacta and the ventral tegmental area, implicating it in the modulation of dopamine release and reward pathways.[3]
The key distinction between these two compounds lies in their pharmacokinetic properties. VU6008667 was specifically developed as an analog of this compound to possess a significantly shorter half-life, addressing a key limitation of the parent compound for certain experimental designs.[2][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and VU6008667, facilitating a direct comparison of their properties.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | VU6008667 |
| Half-life (t1/2) in rat | 80 hours[1][2][3] | 2.3 hours[2][4] |
| Half-life (t1/2) in cynomolgus monkey | 10 hours[1][3] | Not Reported |
| Clearance (CLp) in rat | 2.5 mL/min/kg[1][3] | Not Reported |
| Oral Bioavailability (%F) in rat | 80%[1] | Not Reported |
| Maximal Plasma Concentration (Cmax) in rat | 1.4 µM (oral)[1] | Not Reported |
| Time to Cmax (Tmax) in rat | 7 hours (oral)[1] | Not Reported |
| CNS Penetration | High[3] | High[2][4] |
Table 2: In Vitro Potency and Selectivity
| Parameter | This compound | VU6008667 |
| Human M5 IC50 | 300 nM[1][3] | 1.2 µM[4] |
| Rat M5 IC50 | 790 nM[1][3] | 1.6 µM[4] |
| Selectivity | >100-fold vs M1-M4 (>30 µM)[3] | Selective vs M1-M4[2][4] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of common methodologies used to characterize this compound and VU6008667.
Pharmacokinetic Analysis in Rats:
-
Dosing: Compounds are typically administered intravenously (IV) or orally (PO) to male Sprague-Dawley rats.
-
Blood Sampling: Serial blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated by centrifugation and the compound concentration is determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CLp), volume of distribution (Vd), and bioavailability (%F) are calculated using non-compartmental analysis.
In Vitro Potency and Selectivity Assays (Calcium Mobilization):
-
Cell Lines: HEK293 or CHO cells stably expressing the human or rat M5 receptor, or other muscarinic receptor subtypes (M1-M4) for selectivity profiling.
-
Assay Principle: M5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Procedure:
-
Cells are plated in 96- or 384-well plates and loaded with the fluorescent calcium indicator.
-
The compound (this compound or VU6008667) is pre-incubated with the cells.
-
An agonist (e.g., acetylcholine) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader.
-
IC50 values are determined by measuring the concentration-dependent inhibition of the agonist response.
-
Mandatory Visualizations
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor
Caption: M5 mAChR signaling cascade and points of modulation by agonists and NAMs.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in rodents.
Conclusion: Selecting the Appropriate Tool Compound
The choice between this compound and VU6008667 hinges on the specific requirements of the experimental paradigm.
-
This compound is a valuable tool for studies where a long-lasting and sustained inhibition of M5 receptors is desired. Its long half-life ensures stable plasma and brain concentrations over extended periods. However, this prolonged action can be a significant drawback in studies requiring a rapid washout of the compound, such as reinstatement models of drug seeking, where the lingering effects of the drug could confound the interpretation of the results.[2]
-
VU6008667 is the preferred compound for studies demanding a short duration of action.[4] Its rapid clearance from the system makes it ideal for behavioral paradigms that involve distinct phases, such as acquisition, extinction, and reinstatement of drug-seeking behaviors.[7][8] The ability to have the compound "on board" for a specific behavioral session and then have it cleared before the next session is a critical advantage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Continued optimization of the M5 NAM this compound: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continued optimization of the M5 NAM this compound: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Evaluating the Behavioral Effects of ML375
This guide provides a comparative overview of essential control experiments for researchers investigating the behavioral effects of ML375, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM). The following sections detail experimental protocols, present comparative data in tabular format, and visualize key pathways and workflows to ensure robust and well-controlled studies.
Introduction to this compound and its Mechanism of Action
This compound is a potent, highly selective, and centrally-acting NAM of the M5 muscarinic acetylcholine receptor.[1][2][3] The M5 receptor is a Gq-coupled receptor predominantly expressed in the mesocorticolimbic dopamine system, including the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), where it is co-expressed on dopamine neurons.[1] By negatively modulating M5 receptor activity, this compound has been shown to attenuate the reinforcing and relapse-related behaviors associated with drugs of abuse, such as cocaine, opioids, and alcohol, in preclinical models.[4][5][6][7] This makes it a promising candidate for the development of novel therapeutics for substance use disorders.
Signaling Pathway of the M5 Muscarinic Receptor
The M5 receptor, being a Gq-coupled receptor, initiates a distinct intracellular signaling cascade upon activation by acetylcholine. This pathway is crucial for understanding how this compound exerts its effects.
Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Comparative Analysis of this compound in Behavioral Assays
To rigorously assess the behavioral effects of this compound, a series of control experiments are necessary to dissociate its specific actions on drug-seeking behavior from more general effects on motivation, motor function, and natural reward.
Drug Self-Administration and Reinstatement Paradigms
These experiments are central to evaluating the therapeutic potential of this compound for substance use disorders.
Experimental Protocol:
-
Acquisition: Rats are trained to self-administer a drug of abuse (e.g., cocaine, oxycodone) by pressing a lever, which delivers an intravenous infusion of the drug.
-
Maintenance: Once stable responding is achieved, animals are treated with this compound or a vehicle control prior to the self-administration session.
-
Extinction and Reinstatement: Following stable self-administration, the drug is withheld, and lever pressing no longer results in an infusion (extinction). Once responding is extinguished, reinstatement of drug-seeking behavior is triggered by a priming dose of the drug, a drug-associated cue, or a stressor. This compound or vehicle is administered before the reinstatement test.
Comparative Data:
| Treatment Group | Drug Infusions (Maintenance Phase) | Active Lever Presses (Reinstatement) |
| Vehicle | 50 ± 5 | 100 ± 10 |
| This compound (10 mg/kg) | 25 ± 4 | 40 ± 8 |
| This compound (30 mg/kg) | 10 ± 3 | 15 ± 5 |
| Naltrexone (Opioid Self-Administration) | 15 ± 4 | 25 ± 6 |
| Inactive M5 NAM Enantiomer | 48 ± 6 | 95 ± 12 |
Note: Data are presented as mean ± SEM and are hypothetical, based on trends observed in the literature.[3][4][5]
Control for General Motivational and Motor Effects
It is crucial to demonstrate that this compound specifically reduces drug-seeking and not reward-motivated behavior or motor coordination in general.
Experimental Protocols:
-
Sucrose Self-Administration: Animals are trained to self-administer sucrose pellets, a natural reward. The protocol is similar to drug self-administration.
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured.
-
Locomotor Activity: Animals are placed in an open field, and their spontaneous locomotor activity is measured using automated tracking systems.
Comparative Data:
| Treatment Group | Sucrose Pellets Earned | Latency to Fall on Rotarod (s) | Total Distance Traveled (m) |
| Vehicle | 45 ± 4 | 180 ± 15 | 50 ± 5 |
| This compound (30 mg/kg) | 42 ± 5 | 175 ± 12 | 48 ± 6 |
| Diazepam (Positive Control for Rotarod) | 43 ± 4 | 60 ± 10 | 30 ± 4 |
| Amphetamine (Positive Control for Locomotion) | 30 ± 6 | 170 ± 14 | 150 ± 12 |
Note: Data are presented as mean ± SEM and are hypothetical, based on trends observed in the literature.[4][5]
Experimental Workflow and Decision Logic
The following diagram illustrates a typical experimental workflow for evaluating a compound like this compound and the logical progression for interpreting the results.
Caption: Logical workflow for the behavioral characterization of this compound.
Alternative and Comparative Compounds
To further understand the specificity of this compound's effects, it is beneficial to compare it with other pharmacological tools.
| Compound Class | Example | Mechanism of Action | Rationale for Comparison |
| Non-selective Muscarinic Antagonist | Scopolamine | Blocks all muscarinic receptor subtypes | To determine if the effects are specific to M5 or a general property of muscarinic receptor blockade. |
| M5 Positive Allosteric Modulator (PAM) | VU0238429 | Enhances M5 receptor activity | To demonstrate opposing behavioral effects and confirm the role of M5 in the observed phenotype.[5] |
| Dopamine Receptor Antagonist | Haloperidol | Blocks D2 dopamine receptors | To compare the effects of modulating the dopamine system at a different target. |
| Standard-of-Care Treatment | Naltrexone (for opioids) | Opioid receptor antagonist | To benchmark the efficacy of this compound against an existing therapeutic. |
| Inactive Enantiomer of this compound | (R)-ML375 | Lacks M5 NAM activity | To control for off-target effects of the chemical scaffold.[1] |
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A NOVEL NEGATIVE ALLOSTERIC MODULATOR (NAM) OF (M5) MUSCARINIC RECEPTOR (MACHR) ATTENUATES ALCOHOL DRINKING AND SEEKING IN GENETICALLY SELECTED IP RATS THROUGH MODULATION OF DORSOLATERAL STRIATUM M5 RECEPTORS : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Allosteric Binding Sites of ML375 and Other Muscarinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding site of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR), with other allosteric modulators of mAChRs. This objective analysis is supported by experimental data to aid in the understanding of allosteric modulation and to inform future drug discovery efforts.
Introduction to Allosteric Modulation of Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. They are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases. Allosteric modulators, which bind to a site topographically distinct from the orthosteric site for acetylcholine, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.
This compound is a potent and selective NAM for the M5 subtype, which has shown promise in preclinical models for the treatment of addiction.[1][2] Understanding the structural basis of its interaction with the M5 receptor is crucial for the development of improved therapeutic agents.
The Atypical Binding Site of this compound on the M5 Muscarinic Receptor
Recent studies have revealed that this compound does not bind to the "common" allosteric site located in the extracellular vestibule of the receptor, a site occupied by many other mAChR allosteric modulators.[2][3][4][5][6][7][8][9][10][11][12] Instead, through a combination of molecular docking, the use of M5-M2 receptor chimeras, and site-directed mutagenesis, the binding site for this compound has been identified as a novel pocket at the interface of transmembrane (TM) helices 2, 3, and 4.[2][3][4][5][6][7][8][9][10][11][12]
Site-directed mutagenesis studies have identified three key non-conserved residues in the M5 receptor that are crucial for the binding and selectivity of this compound: A1133.35 , G1524.47 , and L1564.51 .[4] Mutation of these residues to their M2 receptor equivalents resulted in a significant decrease in the affinity and modulatory activity of this compound.[4]
Comparison with Other Allosteric Modulators
The binding site of this compound stands in contrast to other known allosteric modulators of mAChRs, which often target the extracellular vestibule. For instance, the classical allosteric modulator gallamine and the toxin tacrine are known to bind to this "common" allosteric site on the M2 mAChR.[3][9][13]
Furthermore, the positive allosteric modulator (PAM) ML380 , which also acts on the M5 receptor, is thought to bind to a site that overlaps with that of this compound, suggesting that this novel TM interface pocket can accommodate both positive and negative modulators.[14][15] Another M5 PAM, VU0119498 , has also been identified, and while its precise binding site is still under investigation, it provides another point of comparison for the unique binding mode of this compound.
Quantitative Data on Allosteric Modulators
The following table summarizes the available quantitative data for this compound and other relevant allosteric modulators.
| Modulator | Receptor Subtype | Modality | Binding Affinity (IC50/EC50/Ki) | Key Binding Site Location |
| This compound | human M5 | NAM | IC50 = 300 nM[1][2] | Transmembrane (TM2/3/4 interface)[2][3][4][5][6][7][8][9][10][11][12] |
| rat M5 | NAM | IC50 = 790 nM[1][2] | Transmembrane (TM2/3/4 interface)[2][3][4][5][6][7][8][9][10][11][12] | |
| ML380 | human M5 | PAM | EC50 = 190 nM[3] | Likely overlaps with this compound site[14][15] |
| rat M5 | PAM | EC50 = 610 nM[3] | Likely overlaps with this compound site[14][15] | |
| Gallamine | M2 | NAM | - | Extracellular Vestibule[1][13] |
| Tacrine | M2 | NAM | - | Extracellular Vestibule[3][9] |
Signaling Pathway of the M5 Muscarinic Receptor
The M5 muscarinic receptor primarily couples to Gq/11 G proteins.[6][7][10][11][13][16][17][18] Activation of the receptor by acetylcholine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM, this compound attenuates this signaling cascade in the presence of acetylcholine.
Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Inositol Phosphate (IP-One) HTRF Assay
This assay is used to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following Gq-coupled receptor activation.
Principle: The assay is a competitive immunoassay between native IP1 produced by the cells and a labeled IP1 tracer for a specific monoclonal antibody. The HTRF (Homogeneous Time-Resolved Fluorescence) detection method utilizes a europium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor). In the absence of cellular IP1, the donor and acceptor are in close proximity, leading to a high FRET signal. When cellular IP1 is present, it competes with the labeled IP1 for antibody binding, leading to a decrease in the FRET signal that is proportional to the concentration of cellular IP1.
Detailed Protocol:
-
Cell Culture: CHO cells stably expressing the human M5 mAChR are cultured in appropriate media and seeded into 384-well plates.
-
Compound Treatment: Cells are stimulated with a range of concentrations of the agonist (e.g., acetylcholine) in the presence or absence of various concentrations of the allosteric modulator (e.g., this compound). A stimulation buffer containing LiCl is used to inhibit the degradation of IP1.
-
Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Cell lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) is added to each well.
-
Second Incubation: The plates are incubated for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Reading: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The ratio of the two signals is then calculated and used to determine the concentration of IP1.
Caption: Workflow for the IP-One HTRF assay.
[3H]-N-Methylscopolamine ([3H]-NMS) Competition Binding Assay
This radioligand binding assay is used to determine the binding affinity of unlabeled ligands to muscarinic receptors by measuring their ability to compete with the binding of a radiolabeled antagonist, [3H]-NMS.
Principle: [3H]-NMS is a high-affinity antagonist that binds to the orthosteric site of muscarinic receptors. In a competition assay, a fixed concentration of [3H]-NMS is incubated with cell membranes expressing the receptor of interest in the presence of increasing concentrations of an unlabeled test compound. The amount of [3H]-NMS bound to the receptor is then measured. If the test compound binds to the orthosteric site, it will compete with [3H]-NMS and reduce the amount of radioligand bound. Allosteric modulators can also affect the binding of [3H]-NMS, either by increasing (positive cooperativity) or decreasing (negative cooperativity) its affinity for the receptor.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M5 mAChR.
-
Assay Setup: In a 96-well plate, a fixed concentration of [3H]-NMS is added to each well along with increasing concentrations of the unlabeled test compound (e.g., this compound or a known orthosteric ligand like atropine).
-
Incubation: The prepared cell membranes are added to the wells, and the plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of [3H]-NMS. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the [3H]-NMS competition binding assay.
Conclusion
The discovery of the novel allosteric binding site for this compound at the transmembrane interface of the M5 muscarinic receptor represents a significant advancement in our understanding of mAChR pharmacology. This site, distinct from the "common" allosteric pocket in the extracellular vestibule, provides a new target for the design of subtype-selective allosteric modulators. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation into the allosteric modulation of muscarinic receptors and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor [figshare.com]
- 3. Allosteric binding sites on muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Allosteric Binding Sites on Muscarinic Acetylcholine Receptors | Semantic Scholar [semanticscholar.org]
- 10. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ML375 Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), across different animal models. The data presented here is intended to support further research and drug development efforts by offering a comprehensive overview of this compound's in vitro and in vivo properties, along with detailed experimental protocols.
Summary of this compound's Pharmacological Profile
This compound is a potent and selective antagonist of the M5 mAChR, a G protein-coupled receptor expressed in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). Its mechanism of action involves binding to an allosteric site on the M5 receptor, thereby negatively modulating the effects of the endogenous agonist, acetylcholine. This targeted action makes this compound a valuable tool for investigating the role of the M5 receptor in various physiological and pathological processes, particularly in the context of substance use disorders.
In Vitro Potency
The following table summarizes the in vitro potency of this compound at human and rat M5 receptors.
| Species | Receptor | Assay Type | IC50 | Citation |
| Human | M5 | Functional Assay | 300 nM | |
| Rat | M5 | Functional Assay | 790 nM | |
| Human | M1-M4 | Functional Assay | >30 µM | |
| Rat | M1-M4 | Functional Assay | >30 µM |
Pharmacokinetic Properties
A key aspect of cross-species validation is understanding the pharmacokinetic profile of a compound. This compound exhibits high central nervous system (CNS) penetration and oral bioavailability.
| Animal Model | Administration | Dose | T1/2 | CLp | %F | Kp,uu | Citation |
| Rat (Sprague-Dawley) | IV | 1 mg/kg | 80 hr | 2.5 mL/min/kg | - | 0.2 | |
| Rat (Sprague-Dawley) | Oral | 10 mg/kg | - | - | 80 | - | |
| Non-human Primate (Cynomolgus) | IV | 1 mg/kg | 10 hr | 3.0 mL/min/kg | - | - |
In Vivo Efficacy in Animal Models of Addiction
The primary therapeutic potential of this compound has been explored in rodent models of substance use disorders. The compound has shown efficacy in reducing the reinforcing effects of cocaine, ethanol, and opioids.
Rat Models
| Model | Drug of Abuse | Doses of this compound (mg/kg, i.p.) | Key Findings | Citation |
| Cocaine Self-Administration | Cocaine | 10, 20, 30 | Dose-dependently reduced cocaine self-administration on both fixed-ratio and progressive-ratio schedules. | |
| Ethanol Self-Administration | Ethanol | 10, 20, 30 | Attenuated ethanol self-administration and cue-induced reinstatement of ethanol-seeking behavior. | |
| Opioid Self-Administration | Oxycodone & Remifentanil | 10, 20, 30 | Reduced the break point for oxycodone and remifentanil self-administration on a progressive-ratio schedule and attenuated cue-elicited responding. |
Mouse Models
Direct studies of this compound's effects on addiction-like behaviors in mouse models are less prevalent in the available literature. However, studies in M5 receptor knockout mice have shown reduced self-administration of cocaine and morphine, providing genetic validation for the M5 receptor as a therapeutic target. One study mentioned the use of this compound in rats to investigate anxiety and depression-like behaviors, suggesting its potential utility in studying the role of M5 in other neuropsychiatric disorders.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for self-administration studies in rats.
Cocaine Self-Administration Protocol
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a reverse light-dark cycle.
-
Surgery: Rats are anesthetized and surgically implanted with intravenous catheters into the jugular vein. Catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training: Rats are trained to press the active lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). Each infusion is paired with a cue light presentation.
-
This compound Administration: Once stable responding is achieved, rats are pretreated with this compound (intraperitoneally) at various doses (e.g., 10, 20, 30 mg/kg) or vehicle prior to the self-administration session.
-
Data Analysis: The number of active and inactive lever presses and the total number of infusions are recorded. Data are analyzed to determine the effect of this compound on cocaine reinforcement.
Ethanol Self-Administration Protocol
-
Animals: Male alcohol-preferring (P) rats are often used for these studies.
-
Apparatus: Standard operant conditioning chambers are used.
-
Training: Rats are trained to self-administer ethanol (e.g., 10% w/v) orally or intravenously. For oral self-administration, a sucrose-fading procedure may be used to initiate responding.
-
This compound Administration: Following the establishment of stable ethanol self-administration, this compound is administered prior to the test sessions.
-
Cue-Induced Reinstatement: To model relapse, responding is first extinguished by replacing ethanol with water. Reinstatement of seeking behavior is then triggered by presenting the ethanol-associated cues, and the effect of this compound on this reinstatement is measured.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in understanding the context of the presented data.
Caption: M5 muscarinic acetylcholine receptor signaling pathway.
A Comparative Guide to M5 Muscarinic Acetylcholine Receptor Modulators: ML375 and ML380
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key allosteric modulators of the M5 muscarinic acetylcholine receptor (M5 mAChR), ML375 and ML380. This document outlines their distinct mechanisms of action, comparative performance data from key experiments, detailed experimental methodologies, and visual representations of their signaling context and experimental evaluation.
Contrary to initial assumptions, this compound and ML380 represent two different classes of allosteric modulators. This compound is a selective negative allosteric modulator (NAM) of the M5 receptor, meaning it decreases the receptor's activity. In contrast, ML380 is a potent positive allosteric modulator (PAM) , enhancing the receptor's response to the endogenous ligand, acetylcholine (ACh).[1][2][3] This guide will compare their characteristics as M5 modulators, providing a clear understanding of their respective pharmacological profiles.
Quantitative Performance Comparison
The following tables summarize the key in vitro pharmacological parameters for this compound and ML380, derived from functional assays.
Table 1: Potency of this compound (NAM) and ML380 (PAM) at the Human M5 Receptor
| Compound | Modulator Type | Assay | Potency (Human M5) | Reference |
| This compound | NAM | Calcium Mobilization | IC50: 300 nM | [4][5][6] |
| This compound | NAM | Inositol Phosphate Accumulation | IC50: 300 nM | [4][5][6] |
| ML380 | PAM | Calcium Mobilization | EC50: 190 nM | [7] |
| ML380 | PAM | Inositol Phosphate Accumulation | EC50: 190 nM | [7] |
Table 2: Potency of this compound (NAM) and ML380 (PAM) at the Rat M5 Receptor
| Compound | Modulator Type | Assay | Potency (Rat M5) | Reference |
| This compound | NAM | Calcium Mobilization | IC50: 790 nM | [4][5][6] |
| ML380 | PAM | Calcium Mobilization | EC50: 610 nM | [7] |
Table 3: Subtype Selectivity Profile
| Compound | M1 Selectivity | M2 Selectivity | M3 Selectivity | M4 Selectivity | Reference |
| This compound | Inactive (>30 µM) | Inactive (>30 µM) | Inactive (>30 µM) | Inactive (>30 µM) | [4][5] |
| ML380 | Moderately Selective | Not specified | Moderately Selective | Not specified | [7] |
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to various downstream cellular responses.
References
- 1. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of ML375: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of ML375, a potent and selective M5 muscarinic acetylcholine receptor negative allosteric modulator. Adherence to these procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following disposal procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₅ClF₂N₂O₂ | [1] |
| Molecular Weight | 424.83 g/mol | [1] |
| CAS Number | 1488362-55-5 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 40 mg/mL (94.16 mM) with ultrasonic and warming | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][3] |
Step-by-Step Disposal Procedures for this compound
The following protocols outline the recommended steps for the disposal of this compound in various forms.
Unused or Uncontaminated this compound (Solid)
-
Consult EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the appropriate waste containers.
-
Labeling: Ensure the original container is clearly labeled with the chemical name ("this compound"), CAS number (1488362-55-5), and any relevant hazard information. If repackaging is necessary, use a compatible, sealed container and label it accordingly.
-
Waste Collection: Place the container in a designated hazardous waste collection area as directed by your EHS department. Do not mix with other chemical waste unless explicitly approved.
Contaminated Materials (e.g., gloves, absorbent pads, glassware)
-
Segregation: All materials that have come into contact with this compound should be considered contaminated and segregated from regular laboratory trash.
-
Decontamination: Whenever possible, decontaminate reusable items like glassware according to your laboratory's standard operating procedures. If decontamination is not feasible, the items must be disposed of as hazardous waste.
-
Solid Waste: Place disposable contaminated items (e.g., gloves, bench paper, pipette tips) in a designated, labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour solutions down the drain. The container should be compatible with the solvents used (e.g., DMSO).
Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the this compound, if appropriate and safe).
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste.
-
Container Disposal: Once thoroughly rinsed, the container may be disposed of as non-hazardous waste, depending on institutional policies. Consult your EHS for specific guidance on the disposal of rinsed chemical containers.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling ml375
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the potent, bioactive small molecule ML375. The following information is based on best practices for managing similar heterocyclic and halogenated compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Nitrile gloves (double-gloving recommended). Lab coat or disposable gown. | NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation and Handling | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. Lab coat. | Recommended if not handled in a certified chemical fume hood. |
| Spill Cleanup (Powder) | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. Disposable gown or coveralls. | NIOSH-approved P100 respirator. |
| Spill Cleanup (Solution) | Chemical splash goggles. | Nitrile gloves. Lab coat. | Recommended if not handled in a certified chemical fume hood. |
| Waste Disposal | Safety glasses with side shields. | Nitrile gloves. Lab coat. | Not generally required if handling sealed waste containers. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns), and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste: Halogenated Organic Compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be labeled with the full chemical name and concentration of this compound and the solvent(s) used.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
For a solid (powder) spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: Gently cover the spill with a chemical absorbent pad or inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Clean Up: Carefully sweep the absorbent material into a designated hazardous waste container. Do not use a brush and dustpan that will be used for general cleaning.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and arrange for disposal through your EHS office.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water.
For a liquid (solution) spill:
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE for handling the solvent and the compound.
-
Contain the Spill: Surround the spill with absorbent material to prevent it from spreading.
-
Absorb: Cover the spill with absorbent pads or inert absorbent material.
-
Clean Up: Collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Dispose: Seal and label the waste container for proper disposal.
-
Doff PPE and Wash Hands: Follow the same procedure as for a solid spill.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
